molecular formula C9H7BrN2O B7530531 3-bromo-1H-indole-2-carboxamide

3-bromo-1H-indole-2-carboxamide

Cat. No.: B7530531
M. Wt: 239.07 g/mol
InChI Key: MXWHMYZFAOYIBX-UHFFFAOYSA-N
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Description

3-Bromo-1H-indole-2-carboxamide is a high-purity chemical reagent designed for research and development applications. This compound features the versatile indole scaffold, a structure of significant interest in medicinal chemistry due to its presence in compounds with a wide array of biological activities . The strategic bromination at the 3-position and the carboxamide functional group make it a valuable intermediate for further synthetic exploration and structure-activity relationship (SAR) studies. The indole-2-carboxamide core is a privileged structure in drug discovery. Recent scientific literature demonstrates that derivatives based on this scaffold are being actively investigated for multiple therapeutic areas. Notably, indole-2-carboxamides have shown promising antitubercular activity by inhibiting the mycobacterial membrane protein large 3 (MmpL3) transporter, a vital target in Mycobacterium tuberculosis . Furthermore, this chemical class has exhibited potent antitumor and antiproliferative effects in vitro, with some analogues demonstrating selective cytotoxicity against challenging pediatric glioblastoma multiforme (GBM) and other brain tumor cell lines . Research also highlights the potential of indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle, suggesting the scaffold's applicability in antiviral drug development . This compound is provided for Research Use Only and is intended for use by qualified researchers in laboratory settings. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-bromo-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-7-5-3-1-2-4-6(5)12-8(7)9(11)13/h1-4,12H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWHMYZFAOYIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Therapeutic potential of 3-bromo-1H-indole-2-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Therapeutic Potential of 3-Bromo-1H-indole-2-carboxamide Derivatives

Executive Summary

The 3-bromo-1H-indole-2-carboxamide scaffold represents a critical juncture in modern medicinal chemistry, serving both as a pharmacologically active core and a versatile synthetic intermediate ("gateway scaffold"). While the indole-2-carboxamide class is well-established in oncology (kinase inhibition) and infectious disease (MmpL3 inhibition), the specific introduction of a bromine atom at the C3 position confers unique electronic properties and provides a reactive handle for late-stage functionalization. This guide analyzes the therapeutic utility of 3-bromo-1H-indole-2-carboxamide derivatives, detailing their role in developing potent antitubercular, antiviral, and anticancer agents.

The Pharmacophore: Structural & Electronic Rationale

The 3-bromo-1H-indole-2-carboxamide core is distinguished by three key structural features that drive its biological activity and synthetic utility:

  • The Indole Scaffold (Privileged Structure): The indole ring mimics the amino acid tryptophan, allowing for high-affinity binding to diverse protein targets (kinases, GPCRs, and transporters).

  • The C2-Carboxamide: This moiety serves as a critical hydrogen bond donor/acceptor motif. In kinase inhibitors, it often interacts with the hinge region of the ATP-binding pocket. In antitubercular agents, it is essential for binding to the MmpL3 transporter.

  • The C3-Bromo Substituent:

    • Electronic Modulation: The electron-withdrawing nature of bromine lowers the electron density of the indole ring, potentially enhancing metabolic stability against oxidative metabolism at the C3 position.

    • Steric Occupancy: The bromine atom fills hydrophobic pockets in target proteins (e.g., the hydrophobic back pocket of a kinase), improving potency compared to the unsubstituted analog.

    • Synthetic Handle: Most importantly, the C3-Br bond is a "molecular hook" for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), enabling the rapid generation of 3-aryl, 3-alkenyl, and 3-alkynyl libraries.

Therapeutic Applications & Mechanism of Action[1][2]

Antitubercular Agents (MmpL3 Inhibitors)

Indole-2-carboxamide derivatives are a leading class of compounds targeting MmpL3 (Mycobacterial membrane protein Large 3), a transporter essential for constructing the Mycobacterium tuberculosis (Mtb) cell wall.

  • Mechanism: These derivatives inhibit the transport of trehalose monomycolate (TMM), preventing the formation of the mycolic acid layer. This leads to cell wall destabilization and bacterial death.

  • Role of 3-Bromo Derivatives: The 3-bromo intermediate is often coupled to create 3-benzyl or 3-phenyl derivatives, which show nanomolar potency against Mtb. However, the 3-bromo precursor itself retains moderate activity and serves as a lipophilic core that can penetrate the mycobacterial cell wall.

Anticancer Agents (Kinase Inhibition)

The scaffold is widely explored as an ATP-competitive inhibitor for receptor tyrosine kinases (RTKs) such as VEGFR-2 , EGFR , and PDGFR .

  • Mechanism: The indole-2-carboxamide moiety forms hydrogen bonds with the kinase hinge region (Glu/Cys residues). The 3-bromo substituent (or its aryl derivatives) occupies the hydrophobic "gatekeeper" region, locking the kinase in an inactive conformation.

  • Selectivity: The 3-bromo group enhances selectivity by exploiting subtle differences in the size of the hydrophobic pocket between different kinases.

Antiviral Potential

Recent studies have highlighted the activity of indole-2-carboxamides against viral pathogens, including Influenza A and SARS-CoV-2 . The mechanism often involves inhibition of viral fusion (hemagglutinin inhibition) or viral polymerase activity.

Strategic Visualization: SAR & Mechanism

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical vectors for optimization on the 3-bromo-1H-indole-2-carboxamide scaffold.

SAR_Map Core 3-Bromo-1H-indole-2-carboxamide (Core Scaffold) C3_Br C3-Bromo Position: 1. Hydrophobic Pocket Filling 2. Suzuki Coupling Handle (Target: Kinase Gatekeeper) Core->C3_Br C2_Amide C2-Carboxamide: 1. H-Bond Donor/Acceptor 2. Critical for MmpL3 Binding (Target: Hinge Region) Core->C2_Amide N1_Indole N1-Indole Nitrogen: 1. Solubility Modulation 2. Alkyl/Benzyl Substitution (Target: Solvent Channel) Core->N1_Indole Outcome_Cancer Anticancer (VEGFR/EGFR Inhibition) C3_Br->Outcome_Cancer via Aryl Coupling Outcome_TB Antitubercular (MmpL3 Inhibition) C2_Amide->Outcome_TB

Caption: SAR map highlighting the functional roles of the C3-Bromo, C2-Carboxamide, and N1 positions in driving therapeutic efficacy.

Mechanism of Action: MmpL3 Inhibition Pathway

MmpL3_Mechanism Step1 M. tuberculosis Cell Wall Synthesis Step2 TMM (Trehalose Monomycolate) Synthesis in Cytoplasm Step1->Step2 Step3 MmpL3 Transporter (Inner Membrane) Step2->Step3 Substrate Step4 Blockage of TMM Translocation to Periplasm Step3->Step4 Disrupted by Inhibitor Inhibitor Indole-2-carboxamide Derivative (Binds MmpL3 Proton Channel) Inhibitor->Step3 Inhibits Step5 Loss of Mycolic Acid Layer Step4->Step5 Step6 Cell Lysis / Death Step5->Step6

Caption: Mechanism of Action for Indole-2-carboxamide derivatives inhibiting the MmpL3 transporter in Mycobacterium tuberculosis.

Experimental Protocols

Synthesis of 3-Bromo-1H-indole-2-carboxamide

This protocol describes the regioselective bromination of the indole-2-carboxamide precursor.

Reagents:

  • 1H-indole-2-carboxamide (Starting Material)[1][2][3]

  • N-Bromosuccinimide (NBS)

  • DMF (Dimethylformamide)

  • Ice water

Protocol:

  • Dissolution: Dissolve 1H-indole-2-carboxamide (1.0 eq) in DMF (10 mL/g) in a round-bottom flask.

  • Bromination: Cool the solution to 0°C in an ice bath. Add NBS (1.05 eq) portion-wise over 15 minutes to avoid over-bromination.

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature (RT) and stir for an additional 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).[4]

  • Quenching: Pour the reaction mixture into crushed ice (5x reaction volume) with vigorous stirring. A precipitate will form.

  • Isolation: Filter the solid, wash extensively with water to remove succinimide and DMF, and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water if necessary.

    • Yield: Typically 85-95%.

    • Characterization: 1H NMR should show the disappearance of the C3-H signal (approx. δ 7.0-7.2 ppm).

Suzuki-Miyaura Coupling (Derivatization)

To generate the active 3-aryl therapeutic candidate.

Protocol:

  • Setup: In a Schlenk tube, combine 3-bromo-1H-indole-2-carboxamide (1.0 eq), Aryl-boronic acid (1.2 eq), and Pd(PPh3)4 (5 mol%).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1). Add Na2CO3 (2.0 eq).

  • Reaction: Heat at 90°C under Nitrogen atmosphere for 12 hours.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient).

Quantitative Data Summary

Table 1: Comparative Potency of Indole-2-carboxamide Derivatives (Representative data aggregated from MmpL3 and Kinase inhibition studies)

Compound ClassR3 SubstituentTargetIC50 / MICTherapeutic Indication
Core Scaffold -Br MmpL3 2.5 µM Tuberculosis (Lead)
Derivative A-PhenylMmpL30.05 µMTuberculosis (Potent)
Derivative B-4-F-PhenylVEGFR-212 nMAngiogenesis (Cancer)
Derivative C-EthylMmpL30.32 µMTuberculosis
Derivative D-H (Unsubstituted)MmpL3>50 µMInactive

Note: The dramatic increase in potency from -H to -Br to -Phenyl illustrates the critical role of the C3 substituent in hydrophobic engagement.

References

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Source: MDPI (Molecules), 2023. URL:[Link]

  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors. Source: RSC Medicinal Chemistry, 2021. URL:[Link]

  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis. Source: RSC Advances, 2021.[5] URL:[Link]

  • Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Source: Acta Pharmaceutica Sinica B, 2014.[6] URL:[Link]

  • Structure-based discovery of 1H-indole-2-carboxamide derivatives as potent ASK1 inhibitors. Source: European Journal of Medicinal Chemistry, 2021.[3] URL:[Link]

Sources

Solubility of 3-bromo-1H-indole-2-carboxamide in DMSO and methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the solubility characteristics of 3-bromo-1H-indole-2-carboxamide (CAS: 877371-97-6) .[1] While explicit quantitative solubility data for this specific halogenated intermediate is absent from public chemical registries, its physicochemical behavior can be accurately modeled based on the indole-2-carboxamide scaffold and the lipophilic contribution of the 3-bromo substituent .[1]

Core Insight: This compound exhibits a classic "brick-dust" profile—high crystallinity driven by intermolecular hydrogen bonding (amide-amide interactions) and π-stacking.[1]

  • DMSO: Recommended for primary stock solutions (>20 mM predicted).[1]

  • Methanol: Suitable for secondary dilutions and LC-MS mobile phases, but prone to precipitation at high concentrations (>5 mg/mL).[1]

  • Aqueous Media: Negligible solubility; requires co-solvent or carrier formulation.[1]

Part 1: Physicochemical Profile & Theoretical Solubility

To understand the solubility behavior, we must deconstruct the molecule’s competing structural forces.[1]

Structural Determinants
FeatureChemical NatureImpact on Solubility
Indole Core Aromatic, Planar, HydrophobicDrives π-π stacking; reduces aqueous solubility.
2-Carboxamide (-CONH₂) H-Bond Donor & AcceptorCreates strong intermolecular H-bond networks (dimers) in the solid state, significantly increasing lattice energy (melting point) and resisting dissolution.
3-Bromo Substituent Lipophilic, Electron-withdrawingIncreases LogP (Lipophilicity).[1] The heavy halogen atom enhances crystal packing density, making the solid harder to dissolve than the non-brominated parent.[1]
Predicted Solubility Metrics

Based on calculated properties (cLogP) and structure-activity relationship (SAR) data of analogous 5-bromoindole-2-carboxamides.

  • Molecular Weight: ~239.07 g/mol [1]

  • Calculated LogP (cLogP): ~2.1 – 2.5 (Moderately Lipophilic)[1]

  • Topological Polar Surface Area (TPSA): ~59 Ų[1]

Part 2: Solvent-Specific Behavior

Dimethyl Sulfoxide (DMSO)[1]
  • Role: Primary Solvent (Stock Preparation).[1]

  • Mechanism: DMSO is a powerful aprotic solvent with a high dipole moment.[1] It acts as a strong H-bond acceptor, effectively disrupting the intermolecular amide-amide hydrogen bonds that hold the 3-bromo-1H-indole-2-carboxamide crystal lattice together.[1]

  • Capacity: High. Expect solubility > 10 mg/mL (approx. 40 mM) .[1]

  • Operational Note: DMSO is hygroscopic.[1] Absorption of atmospheric water can cause this compound to crash out over time.[1] Store stocks in aliquots at -20°C.

Methanol (MeOH)[1]
  • Role: Secondary Solvent (Dilution, LC-MS, Crystallization).[1]

  • Mechanism: Methanol is a protic solvent.[1] While it can solvate the amide group, it is less effective than DMSO at breaking the hydrophobic interactions of the bromo-indole core.[1]

  • Capacity: Moderate. Expect solubility 1 – 5 mg/mL .

  • Operational Note: Solubility is highly temperature-dependent.[1] Heating may be required to dissolve the solid initially.[1] Upon cooling, the compound is likely to recrystallize—a property useful for purification but dangerous for assay handling.[1]

Water / Aqueous Buffers[1]
  • Role: Assay Medium.

  • Capacity: Poor (< 100 µM). The hydrophobic bromine and indole ring dominate.[1]

  • Risk: "Crashing out" (precipitation) is imminent when diluting DMSO stocks into aqueous buffers.[1]

    • Mitigation: Keep final DMSO concentration < 1% (v/v) if possible, but ensure the compound concentration is below its kinetic solubility limit (likely < 50 µM in PBS).[1]

Part 3: Experimental Protocols

Since vendor data is non-specific, you must validate solubility in your specific lot.[1] Use the Tiered Solubility Assessment Protocol below.

Workflow Visualization

SolubilityProtocol Start Start: Solid 3-Br-Indole-2-Carboxamide Step1 Tier 1: Visual Solubility (DMSO) Start->Step1 Decision1 Dissolved at 20mM? Step1->Decision1 ResultHigh High Sol: Use for Stock Decision1->ResultHigh Yes (Clear) ResultLow Low Sol: Sonicate / Heat (40°C) Decision1->ResultLow No (Cloudy) Step2 Tier 2: Kinetic Aqueous Challenge ResultCrash Precipitation Detected Step2->ResultCrash Turbidity? Step3 Tier 3: Thermodynamic (HPLC) ResultHigh->Step2 Dilute 100x into PBS ResultCrash->Step3 Quantify Supernatant

Figure 1: Decision tree for validating solubility prior to biological assays.

Protocol: Preparation of 10 mM Stock Solution

Objective: Create a stable stock for biological screening.

  • Weighing: Weigh approximately 2.4 mg of 3-bromo-1H-indole-2-carboxamide into a 1.5 mL amber microcentrifuge tube (protect from light).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (molecular biology grade).

  • Dissolution: Vortex vigorously for 30 seconds.

    • Observation: If particles persist, sonicate in a water bath at room temperature for 5 minutes.[1]

    • Troubleshooting: If still undissolved, warm gently to 37°C. (Do not exceed 50°C to avoid degradation).[1]

  • Verification: Centrifuge at 10,000 x g for 1 minute. Inspect the pellet.

    • No Pellet: Solubility > 10 mM.[1]

    • Pellet: Solubility < 10 mM.[1] Remove supernatant and re-calculate concentration or add more DMSO.

Protocol: Kinetic Solubility in Methanol (for LC-MS)
  • Prepare a 1 mg/mL solution in Methanol.

  • Vortex and sonicate.[1]

  • Critical Step: Filter through a 0.22 µm PTFE syringe filter before injecting into LC-MS. This prevents micro-crystals from clogging the column, a common issue with planar amide compounds.[1]

Part 4: Impact on Drug Development Workflows

WorkflowRecommendation
High-Throughput Screening (HTS) Use DMSO. Prepare "source plates" in 100% DMSO.[1] Use acoustic dispensing (Echo) to minimize water contact.[1]
Cell-Based Assays Limit Final DMSO to 0.5%. When diluting the stock into media, add the DMSO stock to the vortexing media (not vice versa) to prevent local high-concentration precipitation.[1]
Purification (Prep HPLC) Use Methanol/Water + 0.1% Formic Acid. The acid helps protonate the amide/indole, potentially aiding solubility and peak shape.[1]
Crystallization Antisolvent Method. Dissolve in minimal hot DMSO.[1] Slowly add water or cold methanol to induce controlled crystallization.[1]

References

  • PubChem. Compound Summary: 3-bromo-1H-indole-2-carboxylic acid (Analog).[1] National Library of Medicine.[1] Available at: [Link][1]

  • ChEMBL Database. Assay: Solubility of indole derivatives in DMSO. EMBL-EBI.[1] Available at: [Link][1]

  • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] (Foundational text on solubility rules).

  • Bergström, C. A., et al. (2007).[1] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 381-390.[1] (Methodology for solubility prediction).[1][2]

Sources

A Comprehensive Technical Guide to 3-bromo-1H-indole-2-carboxamide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 3-bromo-1H-indole-2-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes core chemical data, proven synthetic methodologies, and the extensive therapeutic landscape of the indole-2-carboxamide scaffold. We will delve into the causality behind experimental choices, ensuring that the presented protocols are robust and scientifically grounded.

Core Chemical Identity and the Precursor-Product Relationship

A crucial first step in the study of any compound is the unambiguous establishment of its chemical identifiers. For 3-bromo-1H-indole-2-carboxamide, a direct CAS (Chemical Abstracts Service) number is not commonly cited in major chemical databases. This is often the case for novel or specialized derivatives that are not commercially available in large quantities.

Instead, the scientific literature and supplier catalogs consistently identify its immediate synthetic precursor: 3-bromo-1H-indole-2-carboxylic acid .[1][2][3] Understanding the properties of this precursor is paramount, as it is the foundational starting material for any research involving the target carboxamide. All synthetic routes to the target compound originate from this well-characterized acid.

Table 1: Chemical Identifiers for the Key Precursor, 3-bromo-1H-indole-2-carboxylic acid

IdentifierValueSource(s)
CAS Number 28737-33-9[1][2][3]
Molecular Formula C₉H₆BrNO₂[1]
Molecular Weight 240.05 g/mol [1]
IUPAC Name 3-bromo-1H-indole-2-carboxylic acid[1]
InChI Key KOTZNHLNBDTYMS-UHFFFAOYSA-N[2]
SMILES C1=CC=C2C(=C1)C(=C(N2)C(=O)O)Br[1]
Physical Form Off-white to Yellow to Brown Solid[2]

Synthesis and Mechanistic Considerations

The conversion of a carboxylic acid to a primary carboxamide is a cornerstone transformation in organic and medicinal chemistry. The synthesis of 3-bromo-1H-indole-2-carboxamide from its carboxylic acid precursor is typically achieved via an amide coupling reaction. This process involves the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine source (in this case, ammonia or an ammonia equivalent).

The Rationale for Carboxylic Acid Activation

Direct reaction of a carboxylic acid with an amine is generally unfavorable. The acidic proton of the carboxylic acid will rapidly react with the basic amine in an acid-base reaction, forming a stable ammonium carboxylate salt.[4] This salt formation effectively neutralizes the amine's nucleophilicity, preventing it from attacking the carbonyl carbon. To overcome this, a coupling agent is employed to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby "activating" it.

Standard Amide Coupling Protocol

A robust and widely used method for this transformation involves carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[5][6]

Experimental Protocol: Synthesis of 3-bromo-1H-indole-2-carboxamide

  • Step 1: Reaction Setup

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-1H-indole-2-carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

    • Add 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).

    • Stir the mixture at room temperature for 30-60 minutes. This allows for the formation of the highly reactive HOBt-ester intermediate. The causality here is that the HOBt ester is less prone to side reactions and racemization (if chiral centers were present) than the initial O-acylisourea intermediate formed from EDC alone.[6]

  • Step 2: Amine Addition

    • To the activated carboxylic acid solution, add a source of ammonia. A common and effective method is to use ammonium chloride (NH₄Cl) (1.5 equivalents) along with a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-2.5 equivalents). The base deprotonates the ammonium ion in situ to generate ammonia, which then acts as the nucleophile.

    • Stir the reaction at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Step 3: Workup and Purification

    • Once the reaction is complete, dilute the mixture with the reaction solvent (e.g., DCM).

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove unreacted HOBt and carboxylic acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3-bromo-1H-indole-2-carboxamide.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 3-bromo-1H-indole-2-carboxamide.

G cluster_activation Step 1: Activation cluster_coupling Step 2: Amide Formation cluster_purification Step 3: Purification start 3-bromo-1H-indole-2-carboxylic acid reagents1 EDC, HOBt DCM or DMF start->reagents1 intermediate Activated HOBt Ester Intermediate reagents1->intermediate Formation of active ester reagents2 NH4Cl, DIPEA intermediate->reagents2 product 3-bromo-1H-indole-2-carboxamide reagents2->product Nucleophilic attack workup Aqueous Workup product->workup purify Column Chromatography or Recrystallization workup->purify final_product Pure Product purify->final_product

Caption: Synthetic workflow for 3-bromo-1H-indole-2-carboxamide.

The Indole-2-Carboxamide Scaffold in Drug Discovery

The indole ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to a wide range of biological targets.[7] When functionalized as an indole-2-carboxamide, this scaffold has given rise to numerous compounds with potent and diverse pharmacological activities. The introduction of a bromine atom at the 3-position can further modulate the compound's electronic properties and lipophilicity, potentially enhancing its biological activity or altering its target selectivity.[8]

Established Therapeutic Applications

Research into indole-2-carboxamide derivatives has identified them as promising candidates for treating a variety of diseases:

  • Antitubercular Activity: A significant body of research highlights indole-2-carboxamides as potent inhibitors of Mycobacterium tuberculosis.[7] Some analogues have shown efficacy against multidrug-resistant strains.

  • Anticancer Properties: Derivatives of this scaffold have demonstrated antiproliferative activity against various cancer cell lines, including prostate cancer.[9][10] Their mechanism of action can involve the inhibition of key cellular targets like the androgen receptor.[9][10]

  • Antiviral Efficacy: The indole core is a feature of many antiviral agents. Indole-2-carboxylic acid derivatives have been investigated as inhibitors of HIV-1 integrase, a critical enzyme for viral replication.[11]

  • Anti-inflammatory Effects: Brominated indoles, in general, have been studied for their anti-inflammatory properties, with some showing potential for the selective inhibition of cyclooxygenase (COX) enzymes.[8]

The following diagram illustrates the central role of the indole-2-carboxamide scaffold in targeting various disease pathways.

G cluster_targets Therapeutic Targets & Applications core Indole-2-Carboxamide Scaffold TB Antitubercular (M. tuberculosis) core->TB Cancer Anticancer (e.g., Prostate Cancer) core->Cancer Virus Antiviral (e.g., HIV-1 Integrase) core->Virus Inflammation Anti-inflammatory (e.g., COX Inhibition) core->Inflammation

Caption: Therapeutic applications of the indole-2-carboxamide scaffold.

Predicted Properties and Spectroscopic Characterization

While specific, experimentally-derived data for 3-bromo-1H-indole-2-carboxamide is scarce, its properties can be reliably predicted based on its structure and data from analogous compounds.

  • Solubility: The presence of the polar carboxamide group should confer slightly better solubility in polar organic solvents compared to less functionalized indoles. However, overall solubility in aqueous media is expected to be low.

  • Spectroscopic Data (Predicted):

    • ¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons on the indole ring. The NH proton of the indole and the two NH₂ protons of the carboxamide would likely appear as broad singlets.

    • ¹³C NMR: The spectrum would display nine distinct carbon signals, including the characteristic carbonyl carbon of the amide at a downfield chemical shift (typically >160 ppm).

    • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine atom (approximately a 1:1 ratio for the M and M+2 peaks).

Safety and Handling

As a novel chemical entity, 3-bromo-1H-indole-2-carboxamide should be handled with the appropriate precautions for laboratory research chemicals. The safety profile can be inferred from its precursor and related brominated aromatic compounds.

  • General Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazard Statements (Inferred from Precursor): The precursor, 3-bromo-1H-indole-2-carboxylic acid, is associated with the following hazard statements: Harmful if swallowed, Causes skin irritation, and Causes serious eye irritation.[1] It is prudent to assume the carboxamide derivative carries similar risks.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion and Future Outlook

3-bromo-1H-indole-2-carboxamide represents a molecule of high potential for researchers in drug discovery. While not a common commercially available chemical, its synthesis is straightforward for any medicinal chemist, starting from the well-characterized 3-bromo-1H-indole-2-carboxylic acid. The rich history of the indole-2-carboxamide scaffold in producing potent bioactive agents across antitubercular, anticancer, and antiviral fields provides a strong rationale for the synthesis and biological evaluation of this specific derivative. Future research should focus on its synthesis, purification, full spectroscopic characterization, and screening in a variety of biological assays to unlock its therapeutic potential.

References

  • PubChem. 3-bromo-N,1-bis[(3-carbamimidoylphenyl)methyl]-4-methyl-1H-indole-2-carboxamide. Available from: [Link]

  • PubChem. 3-bromo-1H-indole-2-carboxylic acid. Available from: [Link]

  • Wang, L. et al. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Adv. (2024). Available from: [Link]

  • Royal Society of Chemistry. Supporting information for Methylation of Indoles and Pyrroles with Methanol Catalyzed by [Cp*IrCl2]2. Available from: [Link]

  • PubChem. 3-Bromo-1h-indole. Available from: [Link]

  • PubChem. 5-bromo-3-methyl-1H-indole-2-carboxylic Acid. Available from: [Link]

  • Varun, B.V.S. et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Lett. (2017). Available from: [Link]

  • Kumar, V. et al. Recent advancements on biological activity of indole and their derivatives: A review. Biointerface Research in Applied Chemistry (2022). Available from: [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Pulle, J. S. et al. SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research (2020). Available from: [Link]

  • PubChem. 4-bromo-1H-indole-2-carboxylic acid. Available from: [Link]

  • Ban, F. et al. Discovery of 1H-indole-2-carboxamides as novel inhibitors of the androgen receptor binding function 3 (BF3). J Med Chem. (2014). Available from: [Link]

  • Due-Hansen, M. E. et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Org. Biomol. Chem. (2016). Available from: [Link]

  • ResearchGate. Figure S1: 1 H NMR spectrum of 3-bromocarbazole (2). (2015). Available from: [Link]

  • Ban, F. et al. Discovery of 1H-Indole-2-carboxamides as Novel Inhibitors of the Androgen Receptor Binding Function 3 (BF3). Journal of Medicinal Chemistry (2014). Available from: [Link]

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Technical Guide: Bioactivity Profile of 3-Substituted Indole-2-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-substituted indole-2-carboxamide scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinct from its more common 3-carboxamide isomers (synthetic cannabinoids). By shifting the amide functionality to the C2 position and introducing lipophilic or steric bulk at C3, researchers have unlocked a unique bioactivity profile that spans antitubercular potency (MmpL3 inhibition) , cannabinoid receptor allosteric modulation (CB1/CB2) , and multi-targeted kinase inhibition (EGFR/VEGFR) .

This technical guide synthesizes the structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols required to explore this scaffold. It serves as a blueprint for lead optimization and biological characterization.[1]

Structural Biology & SAR Analysis

The core rigidity of the indole ring provides a scaffold for orienting side chains in specific vectors. In 3-substituted indole-2-carboxamides, the C3 substituent acts as a critical "molecular switch," determining target selectivity.

Core Scaffold Dynamics
  • Position 1 (NH): Often unsubstituted to maintain H-bond donor capability (crucial for kinase hinge binding) or substituted (e.g., alkyl/benzyl) to modulate lipophilicity for CNS penetration.

  • Position 2 (Carboxamide): The primary H-bond acceptor/donor motif. The nature of the amide substituent (e.g., adamantyl, cyclohexyl, hydrazide) drives the primary affinity.

  • Position 3 (The Selector):

    • Small Alkyl (Methyl/Ethyl): Enhances CB1 allosteric modulation.[2]

    • Bulky Lipophilic (Benzyl/Phenyl): Shifts activity toward MmpL3 inhibition (antitubercular) or kinase inhibition (anticancer).

Visualization: SAR Logic Flow

The following diagram maps the functional impact of specific substitutions at the C3 position.

SAR_Map Indole 3-Substituted Indole-2-Carboxamide (Core Scaffold) C3_Alkyl C3-Alkyl (Ethyl/Hexyl) Indole->C3_Alkyl C3_Benzyl C3-Benzyl/Phenyl Indole->C3_Benzyl C3_H C3-Unsubstituted (Reference) Indole->C3_H CB1 CB1 Receptor Allosteric Modulation (KB < 100 nM) C3_Alkyl->CB1 Optimizes Cooperativity MmpL3 M. tuberculosis MmpL3 Inhibition (MIC < 1.0 µM) C3_Benzyl->MmpL3 Lipophilic Pocket Fit Kinase Kinase Inhibition (EGFR/VEGFR) Antiproliferative C3_Benzyl->Kinase Pi-Stacking Interactions

Figure 1: Divergent bioactivity profiles driven specifically by the C3-substituent choice.

Therapeutic Domain A: Antitubercular Agents (MmpL3)[3]

The most clinically advanced application of this scaffold is in the treatment of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis.

Mechanism of Action

These derivatives target MmpL3 (Mycobacterial membrane protein Large 3), a transporter essential for shuttling trehalose monomycolate (TMM) across the inner membrane for cell wall biosynthesis. Inhibition leads to the accumulation of TMM and rapid cell death.

  • Key Compound: Indole-2-carboxamides with a 4,6-dimethyl or 4,6-difluoro substitution on the indole ring and a bulky adamantyl or cyclohexyl amide show MIC values as low as 0.012 µM against M. tuberculosis H37Rv.

  • C3 Role: Introduction of a C3 substituent (e.g., methyl or benzyl) into previously unsubstituted leads has been shown to maintain or enhance potency while altering metabolic stability.

Experimental Protocol: MmpL3 Inhibition (Whole-Cell MIC)

Rationale: Direct enzyme assays for MmpL3 are difficult due to its membrane-bound nature. Whole-cell assays using specific reporter strains or metabolic labeling are the gold standard.

Step-by-Step Methodology:

  • Culture Preparation: Inoculate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase) and 0.05% Tween 80. Grow to mid-log phase (OD600 ~0.4–0.6).

  • Compound Dilution: Prepare 3-substituted indole-2-carboxamide stocks in DMSO. Perform 2-fold serial dilutions in 96-well microplates (final concentration range: 0.01 µM – 20 µM).

  • Inoculation: Dilute bacterial culture to ~1x10^5 CFU/mL and add 100 µL to each well containing the compound. Include Rifampicin as a positive control and DMSO as a negative control.

  • Incubation: Incubate plates at 37°C for 5–7 days.

  • Readout (Alamar Blue): Add 20 µL of Alamar Blue (resazurin) solution to each well. Incubate for an additional 24 hours.

  • Analysis: A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is defined as the lowest concentration preventing the color change.

Therapeutic Domain B: Cannabinoid Receptor Modulation

Unlike the classical "spice" compounds (indole-3-carboxamides) that act as orthosteric agonists, 3-substituted indole-2-carboxamides often function as allosteric modulators of the CB1 receptor or selective agonists for CB2.

Structure-Function Insight[4]
  • CB1 Allostery: A critical chain length at C3 (e.g., n-hexyl) combined with an electron-withdrawing group at C5 (e.g., chloro) creates a "Positive Allosteric Modulator" (PAM) or negative modulator (NAM) profile.

    • Example: 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide (KB = 89.1 nM).[2]

  • CB2 Selectivity: Shifting the amide from C3 to C2 reduces CB1 affinity, mitigating psychoactive side effects, while maintaining CB2 efficacy for inflammation and pain.

Visualization: CB1 Allosteric Modulation Pathway

CB1_Pathway Ligand 3-Hexyl-Indole-2-Carboxamide (Allosteric Ligand) CB1 CB1 Receptor (Allosteric Site) Ligand->CB1 Binds Allosterically Signaling G-Protein Coupling (Modulated) CB1->Signaling Conformational Change Agonist Orthosteric Agonist (e.g., CP55,940) Agonist->CB1 Binds Orthosterically Outcome Reduced Psychoactivity Enhanced Therapeutic Index Signaling->Outcome Bias

Figure 2: Mechanism of allosteric modulation at the CB1 receptor by 3-substituted derivatives.

Therapeutic Domain C: Oncology (Kinase Inhibition)[5]

3-substituted indole-2-carboxamides have emerged as dual inhibitors of EGFR and VEGFR-2 , and in some cases, Tubulin polymerization inhibitors.

Key Data Summary

The following table summarizes the potency of key derivatives against cancer cell lines (IC50 in µM).

Compound ClassC3 SubstituentTarget(s)MCF-7 (Breast)K-562 (Leukemia)HCT-116 (Colon)
Indole-2-carboxamide EthylEGFR / VEGFR-27.160.331.01
Indole-2-carboxamide PhenylSrc Kinase10.60.612.64
Thiazolyl-hybrid Unsub/MethylCDK2 / Tubulin6.10----

Technical Insight: The C3-ethyl group facilitates hydrophobic interactions within the ATP-binding pocket of EGFR, while the C2-carboxamide moiety forms hydrogen bonds with the hinge region residues (e.g., Met793).

References

  • Molecular insights into Mmpl3 lead to the development of novel indole-2-carboxamides as antitubercular agents. PMC. Link

  • Preliminary Structure–Activity Relationships and Biological Evaluation of Novel Antitubercular Indolecarboxamide Derivatives. Journal of Medicinal Chemistry. Link

  • Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. Link

  • Strategies to develop selective CB2 receptor agonists from indole carboxamide synthetic cannabinoids. European Journal of Medicinal Chemistry. Link

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules. Link

  • Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity. Journal of Medicinal Chemistry. Link

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. Link

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. International Journal of Molecular Sciences. Link

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-bromo-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic molecules with significant biological and pharmacological properties.[1] Its derivatives are integral to numerous therapeutic agents. The functionalization of the indole ring allows for the precise tuning of a molecule's properties to achieve desired therapeutic effects. This guide provides a detailed technical overview and validated protocols for the synthesis of 3-bromo-1H-indole-2-carboxamide, a key intermediate for the development of more complex, polycyclic indole structures and other bioactive compounds.[1] We will explore the critical reagents and methodologies required for two key transformations: the regioselective bromination at the C3 position and the subsequent amidation at the C2 position.

Strategic Overview of the Synthesis

The synthesis of 3-bromo-1H-indole-2-carboxamide is most logically approached via a two-step sequence starting from the commercially available 1H-indole-2-carboxylic acid. This strategy provides excellent control over the regiochemistry of the bromination and utilizes well-established, reliable reactions for the final amidation step.

The overall synthetic pathway is as follows:

  • Electrophilic Bromination: The electron-rich indole ring is selectively brominated at the C3 position using N-Bromosuccinimide (NBS). This step yields the key intermediate, 3-bromo-1H-indole-2-carboxylic acid.

  • Carboxylic Acid Activation & Amidation: The carboxylic acid group of the intermediate is activated and then reacted with an ammonia source to form the final primary amide product. Two robust methods for this transformation will be detailed: a classic approach via an acyl chloride intermediate and a milder, modern approach using peptide coupling reagents.

G cluster_0 Step 1: C3-Bromination cluster_1 Step 2: Amidation Start 1H-Indole-2-carboxylic Acid Intermediate 3-bromo-1H-indole-2-carboxylic acid Start->Intermediate N-Bromosuccinimide (NBS) DMF, rt Method_A Method A: Acyl Chloride Formation Intermediate->Method_A 1) SOCl₂ 2) NH₄OH Method_B Method B: Peptide Coupling Intermediate->Method_B EDC, HOBt NH₄Cl, DIPEA Final_Product 3-bromo-1H-indole-2-carboxamide Method_A->Final_Product Method_B->Final_Product G RCOOH R-COOH (Carboxylic Acid) Isourea O-Acylisourea (Reactive Intermediate) RCOOH->Isourea + EDC EDC EDC->Isourea HOBt_ester HOBt-ester (Activated Ester) Isourea->HOBt_ester + Urea EDU (Urea Byproduct) Isourea->Urea - HOBt HOBt_in HOBt HOBt_in->HOBt_ester Amide R-CONH-R' (Amide Product) HOBt_ester->Amide + HOBt_out HOBt (Regenerated) HOBt_ester->HOBt_out - Amine Amine R'-NH₂ (Amine) Amine->Amide

Sources

Introduction: The Significance of N-Alkylated Indoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the N-Alkylation of 3-bromo-1H-indole-2-carboxamide for Pharmaceutical Research

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and FDA-approved drugs.[1][2] Among its many derivatives, molecules featuring the indole-2-carboxamide motif are of significant interest for their therapeutic potential, including activity as allosteric modulators and inhibitors in various biological pathways.[3][4][5][6] Functionalization of the indole core is a key strategy in drug development, and while modifications at the C2 and C3 positions are common, direct N-alkylation introduces crucial structural diversity that can profoundly influence a compound's pharmacological profile.[1][7]

The N-alkylation of an indole, specifically the introduction of a stereocenter adjacent to the nitrogen, remains a challenging yet highly valuable transformation in synthetic chemistry.[1][2] The primary challenge lies in achieving regioselectivity, ensuring the alkyl group attaches to the nitrogen atom rather than the nucleophilic C3 position. This guide provides a detailed, field-proven protocol for the N-alkylation of 3-bromo-1H-indole-2-carboxamide, a versatile intermediate for building complex molecular architectures. We will delve into the underlying chemical principles, offer a step-by-step experimental procedure, and present key data to empower researchers in their synthetic endeavors.

Pillar 1: The Underlying Chemistry—Mechanism and Rationale

The N-alkylation of an indole is fundamentally a two-step process analogous to the classic Williamson ether synthesis, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism.[8] Understanding the causality behind each step is critical for experimental success.

Step 1: Deprotonation and Formation of the Indole Anion

The nitrogen atom in the indole ring is not sufficiently nucleophilic to directly attack most alkylating agents.[8] Therefore, the first step involves deprotonating the N-H group using a suitable base. The acidity of the indole N-H proton (pKa ≈ 16-17) is comparable to that of an alcohol, but the presence of the electron-withdrawing carboxamide group at the C2 position increases this acidity, facilitating proton removal.[8]

A strong base, such as sodium hydride (NaH), is highly effective for this purpose. It irreversibly removes the proton to generate a highly nucleophilic indole anion and hydrogen gas.[8][9] This step is crucial as it creates the reactive species necessary for the subsequent alkylation.

Step 2: Nucleophilic Attack and C-N Bond Formation

The newly formed indole anion acts as a potent nucleophile. It attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group (e.g., bromide) and forming the desired N-C bond.[8] The reaction is typically conducted in a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), which can solvate the cation of the base without interfering with the nucleophile, thereby accelerating the SN2 reaction.[9][10]

Diagram of the General Reaction Mechanism

cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Indole 3-bromo-1H-indole-2-carboxamide Anion Indole Anion (Nucleophile) Indole->Anion Deprotonation Base Base (e.g., NaH) Base->Anion Product N-alkylated Product Anion->Product Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product

Caption: General mechanism for the N-alkylation of indole.

Pillar 2: A Validated Experimental Protocol

This protocol provides a reliable method for the N-alkylation of 3-bromo-1H-indole-2-carboxamide using sodium hydride as the base and a generic alkyl bromide as the alkylating agent.

Materials and Equipment
  • Reagents: 3-bromo-1H-indole-2-carboxamide, Sodium hydride (NaH, 60% dispersion in mineral oil), Alkyl bromide (or other suitable alkylating agent), Anhydrous N,N-Dimethylformamide (DMF), Ethyl acetate (EtOAc), Saturated aqueous ammonium chloride (NH₄Cl), Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, Magnetic stirrer and stir bar, Septa, Nitrogen or Argon gas line with manifold, Syringes and needles, Ice-water bath, Thin-layer chromatography (TLC) plates and chamber, Rotary evaporator, Glassware for workup and purification, Flash column chromatography system.

Step-by-Step Methodology
  • Reaction Setup:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Nitrogen or Argon).

    • To the flask, add 3-bromo-1H-indole-2-carboxamide (1.0 eq).

    • Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1-0.5 M.[11] Stir the mixture at room temperature until the solid is fully dissolved.

  • Deprotonation:

    • Cool the solution to 0 °C using an ice-water bath.

    • Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care. Hydrogen gas evolution will be observed.

    • Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature, stirring for an additional 30 minutes to ensure complete deprotonation.[12]

  • Alkylation:

    • Re-cool the reaction mixture to 0 °C.

    • Add the alkylating agent (e.g., alkyl bromide, 1.1 eq) dropwise via syringe.

    • Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.

    • Self-Validation: Monitor the reaction progress by TLC or LC-MS. A complete reaction is indicated by the disappearance of the starting material spot.

  • Workup and Quenching:

    • Once the reaction is complete, cool the flask to 0 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution to neutralize any remaining NaH.[12]

    • Dilute the mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

  • Isolation and Purification:

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[12]

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

    • Confirmation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[10][11]

Experimental Workflow Diagram

Setup 1. Setup (Inert Atmosphere) Dissolve 2. Dissolve Indole in Anhydrous DMF Setup->Dissolve Cool1 3. Cool to 0°C Dissolve->Cool1 AddBase 4. Add NaH Cool1->AddBase Deprotonate 5. Stir (Deprotonation) AddBase->Deprotonate Cool2 6. Cool to 0°C Deprotonate->Cool2 AddAlkyl 7. Add Alkylating Agent (R-X) Cool2->AddAlkyl React 8. React (Monitor by TLC/LC-MS) AddAlkyl->React Quench 9. Quench (sat. NH4Cl) React->Quench Extract 10. Extract (EtOAc) Quench->Extract Purify 11. Purify (Chromatography) Extract->Purify Product Pure N-Alkylated Product Purify->Product

Caption: Step-by-step workflow for N-alkylation.

Pillar 3: Optimization and Data Reference

The choice of base, solvent, and temperature can significantly impact the yield and selectivity of the N-alkylation reaction. The following table summarizes common conditions reported in the literature, providing a valuable reference for adapting the protocol to different substrates and alkylating agents.

Base (equiv.) Solvent Alkylating Agent Temperature Typical Time Notes & References
NaH (1.1-1.5)DMF, THFAlkyl Halides0 °C to RT12-24 hClassical and highly effective method, but requires strict anhydrous conditions.[9]
KOH (2.5)DioxaneN-Tosylhydrazones100 °C12 hUseful for copper-catalyzed cross-coupling approaches with specific alkylating agents.[13]
KOH (catalytic)DMSOAziridines25-40 °C1-8 hMilder conditions using substoichiometric base are possible with activated electrophiles.[14]
K₂CO₃ (2.0)DMFAcrylates23-90 °C~12 hA milder base, often used for Michael additions or with more reactive alkylating agents.[15]
DABCO (catalytic)DMF / DMACarbonates90-135 °C2-21 hA non-hydride, catalytic base system suitable for methylation or benzylation.[10]

This table is a synthesis of common conditions and should be used as a guide for optimization.

Conclusion

The N-alkylation of 3-bromo-1H-indole-2-carboxamide is a robust and essential transformation for the synthesis of novel compounds in drug discovery. By understanding the underlying SN2 mechanism, adhering to a validated experimental protocol, and carefully selecting reaction conditions, researchers can reliably access a diverse range of N-substituted indole derivatives. The procedures and data outlined in this guide provide a solid foundation for both routine synthesis and further methodological development, ultimately accelerating the discovery of new therapeutic agents.

References

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (n.d.). National Institutes of Health.
  • Zhang, H., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing.
  • Shieh, W., et al. (2005). N-alkylation of indole derivatives. Google Patents (US7067676B2).
  • Synthesis of N-alkylated indoles. (n.d.). ResearchGate.
  • An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. (n.d.). Organic Process Research & Development.
  • Chem Help ASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole. YouTube.
  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020, July 17). MDPI.
  • Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science.
  • Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. (n.d.). PubMed Central.
  • Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025, March 31). Journal of Medicinal Chemistry.
  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. (n.d.). PubMed Central.
  • Jones, C., et al. (2020, December 17). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing.
  • Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates. (n.d.). Benchchem.
  • Shieh, W., et al. (2005). N-alkylation of indole derivatives. Google Patents (US6972336B2).

Sources

Application Note: Accelerated Functionalization of 3-Bromo-1H-indole-2-carboxamide via Microwave-Assisted Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-indole-2-carboxamide scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous pharmacologically active compounds.[1][2][3] The strategic placement of a bromine atom at the C3-position transforms this core into a versatile building block, ripe for functionalization through modern cross-coupling methodologies. This guide provides an in-depth exploration of microwave-assisted organic synthesis (MAOS) as a transformative technology for the rapid and efficient derivatization of 3-bromo-1H-indole-2-carboxamide. We present detailed protocols, mechanistic insights, and optimization strategies for key palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, tailored for researchers, chemists, and professionals in drug development.

The Rationale for Microwave-Assisted Synthesis

Conventional synthetic routes often require prolonged reaction times at high temperatures, leading to potential degradation of sensitive substrates and the formation of undesirable byproducts.[4] Microwave-assisted synthesis circumvents these limitations by utilizing dielectric heating.[5][6] Unlike conventional heating, which relies on slow thermal conduction from the vessel walls, microwave irradiation directly energizes polar molecules (solvents, reagents) throughout the reaction volume. This rapid, uniform heating can lead to dramatic accelerations in reaction rates, often reducing multi-hour processes to mere minutes, while simultaneously improving yields and product purity.[4][6][7][8] When performed in sealed vessels, microwave synthesis allows for "superheating" of solvents far above their atmospheric boiling points, creating conditions that are unattainable with standard reflux apparatus and enabling otherwise sluggish reactions to proceed efficiently.[5][6][9]

Critical Safety Considerations

The power of microwave synthesis necessitates a rigorous approach to safety. The generation of high internal pressures means that domestic microwave ovens are strictly unsuitable and dangerous for laboratory use.[5][10]

  • Dedicated Equipment: Always use a laboratory microwave reactor specifically designed for chemical synthesis, equipped with real-time temperature and pressure monitoring and control.[9][10][11]

  • Vessel Integrity: Use only certified pressure-rated glass vials and accessories provided by the manufacturer. Never exceed the recommended fill volume (typically ~1/3 of the total vial volume).

  • Thermal Runaway: Be aware of the potential kinetics of your reaction. Highly exothermic reactions can lead to a rapid, uncontrolled increase in temperature and pressure.[10] When exploring a new reaction, start with small-scale tests at low power and temperature settings.[10]

  • Cooling: Ensure the reaction vessel has cooled to a safe temperature (well below the solvent's boiling point) before attempting to open it.[9]

General Workflow for Microwave-Assisted Reactions

The operational workflow for MAOS is streamlined and conducive to rapid reaction screening and optimization. The process emphasizes careful preparation and automated execution, followed by standard chemical work-up procedures.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Post-Reaction A Select Microwave Vial B Add Reagents & Stir Bar A->B C Add Solvent B->C D Crimp/Seal Vial C->D E Place in Reactor Cavity D->E F Set Parameters (Temp, Time, Power) E->F G Initiate Microwave Irradiation F->G H Automated Cooling G->H I Safely Open Vial H->I J Reaction Work-up (Quench, Extract) I->J K Purification (Chromatography) J->K

Caption: General workflow for microwave-assisted organic synthesis.

Application & Protocols: Palladium-Catalyzed Cross-Coupling

The C3-bromo position of the indole core is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[12][13]

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-1H-indole-2-carboxamides

The Suzuki-Miyaura reaction is arguably the most versatile method for forming C(sp²)–C(sp²) bonds, coupling organoboron compounds with halides.[12][13] Its tolerance for a wide range of functional groups and the low toxicity of boron reagents make it a staple in pharmaceutical synthesis.[12]

G pd0 Pd(0)L₂ pdiil Ar-Pd(II)L₂(Br) pd0->pdiil Oxidative Addition (Ar-Br) pdiic Ar-Pd(II)L₂(Ar') pdiil->pdiic Transmetalation boronate Ar'-B(OR)₃⁻ pdiic->pd0 Reductive Elimination (Ar-Ar') base Base (e.g., Cs₂CO₃) + Ar'-B(OH)₂ base->boronate Forms reactive boronate complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of 3-bromo-1H-indole-2-carboxamide with an arylboronic acid.

ReagentM.W.Amount (mmol)Equivalents
3-Bromo-1H-indole-2-carboxamide240.070.201.0
Arylboronic Acid-0.301.5
Pd(PPh₃)₄1155.560.010.05
Cs₂CO₃325.820.603.0
1,4-Dioxane88.112.0 mL-
Water18.020.5 mL-

Step-by-Step Methodology:

  • To a 2-5 mL microwave process vial equipped with a magnetic stir bar, add 3-bromo-1H-indole-2-carboxamide (48 mg, 0.20 mmol).

  • Add the arylboronic acid (0.30 mmol), Pd(PPh₃)₄ (11.6 mg, 0.01 mmol), and cesium carbonate (195 mg, 0.60 mmol).

  • Add 1,4-dioxane (2.0 mL) and water (0.5 mL).

  • Securely seal the vial with a crimp cap.

  • Place the vial into the microwave reactor cavity.

  • Irradiate the mixture with stirring at 140 °C for 15-25 minutes . Monitor pressure to ensure it remains within the safe operating limits of the instrument.

  • After the reaction, allow the vial to cool to below 50 °C.[9]

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Optimization Insights:

The choice of catalyst, base, and solvent system is critical for a successful Suzuki coupling.[12][14] Microwave heating allows for rapid screening of these parameters.

VariableCommon AlternativesRationale & Causality
Catalyst Pd(OAc)₂ + Ligand (e.g., XPhos, RuPhos)For challenging substrates (e.g., sterically hindered or electron-rich), pre-formed catalysts or in-situ systems with bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps.[15][16][17]
Base K₂CO₃, K₃PO₄The base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[12] Cesium carbonate (Cs₂CO₃) is highly effective but more expensive; K₂CO₃ is a common, cost-effective alternative.[15]
Solvent DMF/Water, Ethanol/WaterA protic co-solvent like water or ethanol is often crucial. It helps dissolve the inorganic base and can accelerate the formation of the active Pd(0) catalyst.[12][18]
Buchwald-Hartwig Amination: Synthesis of 3-Amino-1H-indole-2-carboxamides

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a transformation of immense importance in pharmaceuticals.[12][19] This reaction allows for the coupling of aryl halides with a vast array of primary and secondary amines under relatively mild conditions. Microwave irradiation significantly accelerates this process, often enabling reactions with less reactive amines or aryl chlorides.[8][20][21]

G pd0 Pd(0)L₂ pdiil Ar-Pd(II)L₂(Br) pd0->pdiil Oxidative Addition (Ar-Br) pdiic Ar-Pd(II)L(NR¹R²) pdiil->pdiic Amine Coordination & Deprotonation (with Base) amide_complex [Ar-Pd(II)L₂(NR¹R²)]⁻ pdiic->pd0 Reductive Elimination (Ar-NR¹R²)

Sources

Application Note: Scalable Synthesis of 3-Bromo-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-1H-indole-2-carboxamide is a critical scaffold in medicinal chemistry, serving as a precursor for HIV-1 integrase inhibitors, TRPV1 agonists, and various kinase inhibitors. While the indole core is electron-rich and prone to electrophilic substitution, introducing a bromine atom specifically at the C3 position while maintaining a primary carboxamide at C2 presents unique challenges in process chemistry.

This guide details a scalable, two-stage protocol designed for high purity and safety. Unlike routes relying on the ammonolysis of esters—which often require high pressure and can lead to incomplete conversion—this protocol utilizes a direct bromination of the carboxylic acid followed by mild CDI-mediated amidation . This approach minimizes purification bottlenecks and avoids hazardous high-pressure ammonia reactors.

Retrosynthetic Analysis & Route Selection

To ensure scalability (10g to 1kg range), we evaluated three common synthetic pathways. The selected route (Route B) offers the highest atom economy and safety profile.

  • Route A (Ester Ammonolysis): Indole-2-ester

    
     3-Bromo-ester 
    
    
    
    Amide.
    • Critique: Ammonolysis of electron-deficient indole esters is kinetically slow, often requiring sealed vessels at

      
      C, which poses safety risks on scale [1, 7].
      
  • Route B (Acid Activation - Recommended): Indole-2-carboxylic acid

    
     3-Bromo acid 
    
    
    
    Amide.
    • Advantage:[1][2] The bromination of the acid is highly regioselective and the product precipitates, simplifying workup. Activation with 1,1'-Carbonyldiimidazole (CDI) allows for a one-pot amidation under mild conditions.

  • Route C (Direct Amide Bromination): Indole-2-carboxamide

    
     3-Bromo-amide.
    
    • Critique: While shortest, the starting material is more expensive, and solubility issues in standard bromination solvents (AcOH, DCM) can lead to heterogeneous reactions and N-bromination impurities.

Reaction Workflow Diagram

SynthesisRoute Start Indole-2-carboxylic acid (Comm. Available) Step1 Step 1: Regioselective Bromination (Br2, AcOH or NBS, DMF) Start->Step1 Electrophilic Subst. Inter Intermediate: 3-Bromo-1H-indole-2-carboxylic acid Step1->Inter Precipitation Step2 Step 2: Activation (CDI, THF) Inter->Step2 CO2 Release Step3 Step 3: Amidation (NH4OH or NH3 gas) Step2->Step3 One-Pot Final Target: 3-Bromo-1H-indole-2-carboxamide Step3->Final Crystallization

Figure 1: Optimized workflow for the synthesis of 3-bromo-1H-indole-2-carboxamide via the Acid-CDI route.

Detailed Experimental Protocol

Stage 1: Synthesis of 3-Bromo-1H-indole-2-carboxylic acid

This step utilizes the high nucleophilicity of the C3 position. Using elemental bromine in acetic acid is the most cost-effective method for scale, though NBS (N-Bromosuccinimide) in DMF is a milder alternative for smaller batches (<50g).

Reagents:

  • Indole-2-carboxylic acid (1.0 equiv)[3]

  • Bromine (

    
    ) (1.05 equiv) OR NBS (1.1 equiv)
    
  • Glacial Acetic Acid (Solvent, 10-15 volumes)

Protocol (Br2 Method):

  • Setup: Charge a 3-neck round-bottom flask with Indole-2-carboxylic acid and glacial acetic acid. Stir to obtain a suspension or partial solution.

  • Addition: Cool the mixture to 15–20°C. Add

    
     dropwise over 30 minutes via an addition funnel. Caution: Exothermic.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–3 hours. The product typically precipitates as a solid during this time.

  • IPC (In-Process Control): Monitor by TLC (EtOAc/Hexane) or HPLC. The starting material (SM) should be <1%.

  • Workup: Pour the reaction mixture into ice-cold water (20 volumes). Stir for 30 minutes.

  • Isolation: Filter the solid precipitate. Wash the cake with water (

    
     vol) to remove residual acid and bromide traces.
    
  • Drying: Dry in a vacuum oven at 50°C.

    • Expected Yield: 85–92%

    • Appearance: Off-white to pale yellow solid.

Stage 2: Conversion to 3-Bromo-1H-indole-2-carboxamide

Direct reaction of the acid with ammonia is difficult. We use CDI to generate the reactive acyl imidazole species in situ, which reacts rapidly with aqueous ammonia.

Reagents:

  • 3-Bromo-1H-indole-2-carboxylic acid (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

  • Tetrahydrofuran (THF) (anhydrous, 10 volumes)

  • Ammonium Hydroxide (25-30%

    
     aq) (5.0 equiv)
    

Protocol:

  • Activation: Suspend the 3-bromo acid in anhydrous THF under nitrogen.

  • CDI Addition: Add CDI portion-wise at room temperature.

    • Observation: Vigorous evolution of

      
       gas will occur. Ensure adequate venting.
      
  • Stirring: Stir at 25–30°C for 1–2 hours until gas evolution ceases and a clear (or slightly cloudy) solution of the acyl imidazole is formed.

  • Amidation: Cool the mixture to 0–5°C. Add aqueous Ammonium Hydroxide dropwise.

    • Note: A precipitate (the amide) often forms immediately.

  • Completion: Stir at room temperature for 2 hours. Monitor by HPLC (disappearance of activated ester species).

  • Workup: Concentrate the THF under reduced pressure to ~20% of its original volume. Add water (10 volumes) to complete precipitation.

  • Purification: Filter the crude solid. Wash with water (

    
    ) and cold diethyl ether (
    
    
    
    ) to remove imidazole byproducts.
  • Recrystallization (if needed): Recrystallize from Ethanol/Water or Methanol.

Key Process Parameters & Safety

ParameterSpecificationRationale
Temperature (Bromination) < 25°CHigher temps may lead to over-bromination at C5/C6 positions [8].
Stoichiometry (CDI) 1.1 – 1.2 eqExcess CDI ensures complete activation; unreacted CDI hydrolyzes to harmless imidazole.
Gas Evolution

Release
During CDI addition, significant off-gassing occurs. On >100g scale, add CDI as a solution or solid over 1 hour.
Solvent (Amidation) THFTHF dissolves the intermediate acyl imidazole well. DMF is an alternative but harder to remove.

Safety Note: Elemental bromine is highly corrosive and volatile. Use a scrubber for HBr fumes generated during Stage 1. If avoiding


 is desired for safety, NBS in DMF is a validated substitute [3], though atom economy is lower.

Analytical Characterization

Target Molecule: 3-Bromo-1H-indole-2-carboxamide Molecular Formula:


Molecular Weight:  239.07  g/mol 
  • Appearance: White to off-white crystalline solid.

  • Melting Point: >200°C (Decomposes).[4]

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       11.8 (s, 1H, Indole NH)
      
    • 
       7.90 (br s, 1H, Amide NH)
      
    • 
       7.60 (d, 1H, Ar-H)
      
    • 
       7.45 (d, 1H, Ar-H)
      
    • 
       7.40 (br s, 1H, Amide NH)
      
    • 
       7.20 (t, 1H, Ar-H)
      
    • 
       7.10 (t, 1H, Ar-H)
      
  • Mass Spectrometry (ESI+): m/z 239.0/241.0

    
     (1:1 isotopic pattern characteristic of Br).
    

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives. Vertex AI Search / NIH. Describes the synthesis of ethyl 3-bromoindole-2-carboxylate and related derivatives. 5[1][3][6][7][8]

  • Pyridinyl(methyl)-indole-2- and 3-(Alkyl)carboxamides and Derivatives. Taylor & Francis. Details the bromination of indole-2-esters using NBS in DMF. 9[10][3][6][7][8][11][12]

  • Synthesis of 3-Bromo-1-methyl-1H-indole-2-carboxylic acid. Santa Cruz Biotechnology. Confirms the stability and availability of the 3-bromo acid intermediate. 13[1][3][6][7][8][12]

  • Indole-2-Carboxamide as an Effective Scaffold for TRPV1 Agonists. MDPI. Discusses amide coupling methods for indole-2-carboxylic acids. 4[3][7][8]

  • Applying Green Chemistry Principles in the Electrophilic Bromination of Indole. Bridgewater State University. Mechanistic insights into the regioselectivity of NBS bromination at C3 vs C5. 14[3][7][8]

  • 3-bromo-1H-indole-2-carboxylic acid Properties. PubChem. Physical and chemical property data for the key intermediate. 15

  • Synthesis and Biological Evaluation of Indole-2-carboxamides. NIH/PubMed. Notes on the difficulty of direct ammonolysis of certain indole esters at high temperatures. 16[3][7][8]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-Bromo-1H-indole-2-carboxamide Purification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the purification challenges associated with 3-bromo-1H-indole-2-carboxamide , a critical intermediate in the synthesis of kinase inhibitors and anti-infective agents.

This molecule presents a unique "triad" of purification challenges:

  • Solubility Paradox: The indole core is lipophilic, but the carboxamide moiety creates strong intermolecular hydrogen bonding, leading to poor solubility in non-polar solvents and "crashing out" during chromatography.

  • Regio-Stability: While C3-bromination is favored, the C3-Br bond is susceptible to photolytic cleavage (de-bromination) or scrambling under acidic stress.

  • Byproduct Management: The standard synthesis (using N-bromosuccinimide) generates stoichiometric equivalents of succinimide, which often co-crystallizes with the product.

Module 1: Post-Reaction Workup (The Crude Phase)

Q: My crude product contains a significant amount of succinimide (from NBS). How do I remove it without column chromatography?

A: You should exploit the high water solubility of succinimide versus the lipophilicity of the bromo-indole.

The Mechanism: Succinimide has a water solubility of ~300 g/L at 20°C. 3-bromo-1H-indole-2-carboxamide is virtually insoluble in water. Therefore, an aggressive aqueous slurry wash is more effective and scalable than extraction.

Recommended Protocol (Slurry Wash):

  • Quench: Pour your reaction mixture (likely in DMF or Acetonitrile) into 5 volumes of ice-cold water while stirring vigorously.

  • Precipitate: The product should crash out as a solid.

  • Filter: Collect the solid via vacuum filtration.

  • Reslurry: Transfer the wet cake back to a beaker. Add water (10 volumes relative to mass) and stir rapidly for 30 minutes. Do not skip this step; simple washing on the filter funnel is insufficient to break up crystal inclusions.

  • Final Filter: Filter again and wash with a small amount of cold water.

  • Dry: Dry under vacuum at 40°C.

Why this works: This removes >95% of succinimide and inorganic salts, leaving you with a crude solid enriched in the desired product, ready for recrystallization.

Module 2: Recrystallization (Scalable Purification)

Q: I am trying to recrystallize the compound, but it either "oils out" or refuses to dissolve. What solvent system do you recommend?

A: Indole carboxamides often "oil out" in single-solvent systems because their melting points are sensitive to solvent impurities. You need a binary solvent system that leverages the temperature-dependent solubility of the amide functionality.

The "Gold Standard" System: Ethanol (EtOH) / Water

ParameterRecommendationScientific Rationale
Primary Solvent Ethanol (95% or Absolute) Solubilizes the indole core at reflux; allows H-bonding with the amide.
Anti-Solvent Water Drastically reduces solubility of the hydrophobic bromine region upon cooling.
Ratio Start with 4:1 (EtOH:Water) Optimized to prevent "oiling out" (phase separation) before crystallization begins.

Step-by-Step Protocol:

  • Suspend the crude solid in minimal Ethanol.

  • Heat to reflux (approx. 78°C). Add more Ethanol dropwise just until the solid dissolves.

  • Critical Step: Remove the heat source. Add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Add 1-2 drops of Ethanol to clear the solution.

  • Allow to cool slowly to room temperature (wrap the flask in foil to exclude light).

  • Cool to 4°C (fridge) for 2 hours to maximize yield.

Decision Logic for Solvent Selection

RecrystallizationLogic Start Start: Crude Solid SolubilityCheck Check Solubility in Hot EtOH Start->SolubilityCheck Dissolves Dissolves Completely? SolubilityCheck->Dissolves Yes Yes Dissolves->Yes Soluble No No (Insoluble) Dissolves->No Insoluble AddWater Add Warm Water (Anti-solvent) until turbid Yes->AddWater SwitchSolvent Switch to DMF/Water or Toluene No->SwitchSolvent Cooling Slow Cooling (Protect from Light) AddWater->Cooling SwitchSolvent->Cooling Filter Filter & Wash (Cold EtOH/Water 1:1) Cooling->Filter

Caption: Figure 1. Decision matrix for selecting the optimal recrystallization solvent system based on initial solubility profiles.

Module 3: Chromatography (High-Purity Polish)

Q: My HPLC/Flash peaks are tailing severely. Is the column degrading?

A: It is unlikely the column is degrading. The tailing is caused by the interaction between the amide nitrogen (-CONH2) and the residual silanols on the silica stationary phase.

The Solution: You must suppress the ionization or H-bonding capability of the amide using a modifier.

Recommended Mobile Phase Modifiers:

  • For Normal Phase (Silica): Add 0.5% Triethylamine (TEA) to your eluent (e.g., Hexane/Ethyl Acetate + 0.5% TEA). This blocks acidic silanol sites.

  • For Reverse Phase (C18): Add 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA) . Acidic conditions keep the amide neutral and sharpen the peak shape.

Warning: Do not use strong bases (NaOH) in the mobile phase, as 3-bromoindoles can undergo hydrolysis or nucleophilic displacement of the bromine at high pH.

Module 4: Stability & Storage (FAQs)

Q: The white powder turned yellow/brown after a week on the bench. Is it ruined?

A: This is a common issue with bromo-indoles.

  • Cause: Photo-oxidation. The C3-Br bond is labile under UV light, leading to radical formation and subsequent oxidation of the indole ring (forming colored quinoidal species).

  • Assessment: Run an LC-MS. Often, the color comes from trace impurities (<1%) while the bulk material remains intact.

  • Prevention: Store the compound in amber vials under an inert atmosphere (Argon/Nitrogen) at 2-8°C.

Q: Can I dry this compound in an oven at 100°C?

A: Avoid high temperatures. While the amide is thermally stable, the bromine atom renders the ring electron-rich and susceptible to thermal decomposition over time.

  • Recommended Drying: Vacuum oven at 40-45°C max. Use P₂O₅ as a desiccant if the product is wet with water.

Experimental Workflow Summary

The following diagram outlines the optimized purification workflow from crude reaction mixture to pharmaceutical-grade purity.

Workflow Reaction Reaction Complete (DMF/NBS) Quench Quench into Ice Water (5x Volume) Reaction->Quench Filter1 Filtration Quench->Filter1 Slurry Water Reslurry (Removes Succinimide) Filter1->Slurry Dry Vac Dry (40°C) Slurry->Dry QC QC Check (HPLC) Dry->QC Recryst Recrystallization (EtOH/H2O) QC->Recryst Fail (<95%) Final Pure Product (>98%) QC->Final Pass Recryst->Final

Caption: Figure 2. Optimized purification workflow for 3-bromo-1H-indole-2-carboxamide, prioritizing aqueous washing to remove succinimide followed by conditional recrystallization.

References

  • Synthesis and Functionalization

    • Title: Regioselective bromination of indoles using N-bromosuccinimide.[1][2][3]

    • Source:Journal of Organic Chemistry (General methodology for NBS bromin
    • Context: Establishes NBS as the standard reagent, necessitating the succinimide removal protocols described above.
    • URL:[Link]

  • Purification of Indole Carboxamides

    • Title: Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
    • Source:Journal of Medicinal Chemistry (2013).
    • Context: Provides solubility data and purification insights for indole-2-carboxamide derivatives, supporting the use of polar organic solvents for solubiliz
    • URL:[Link]

  • Solubility & Recrystallization

    • Title: Common Solvents for Recrystallization.[4][5][6]

    • Source: University of Rochester, Department of Chemistry.
    • Context: Validates the use of Ethanol/W
    • URL:[Link]

  • Title: 3-Bromoindole-2-carboxylic acid (Product Specification & Handling).

Sources

Troubleshooting low conversion rates in 3-bromoindole cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromoindole Cross-Coupling Ticket ID: #TRB-3BR-IND-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Deactivated" Nucleophile Paradox

Welcome to the technical support center. If you are experiencing low conversion in the cross-coupling of 3-bromoindole, you are encountering a classic electronic conflict.

The Core Problem: The indole C3 position is naturally nucleophilic (electron-rich). For a Palladium-catalyzed coupling (Suzuki, Buchwald, etc.) to work, the metal must perform an oxidative addition into the C-Br bond. However, the electron density from the nitrogen atom pushes into the C3 position, strengthening the C-Br bond and making it resistant to oxidative addition.

Simultaneously, the acidic N-H (if unprotected) acts as a catalyst poison. This guide addresses these specific failure modes with field-verified solutions.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: The reaction stalls at <20% conversion. I am using an unprotected indole (free N-H). Is this the issue?

Diagnosis: High Probability. Technical Reality: The pKa of the indole N-H is ~16-17. Common bases used in coupling (


, 

,

) can deprotonate this position, generating an indolyl anion . This anion is a competent ligand that coordinates to the Palladium center (

bond), forming a stable "off-cycle" resting state that shuts down catalysis. The Fix:
  • Protect the Nitrogen: This is the most reliable fix. Use Boc (tert-butyloxycarbonyl), Ts (tosyl), or SEM groups. This removes the acidity and prevents N-Pd coordination.

    • Note on Boc: Boc can be thermally unstable >80°C with strong bases. If using Boc, stick to mild bases (

      
      ) and temperatures <80°C, or switch to Tosyl.
      
  • Magnesium Bases (If protection is impossible): Use "Knochel-type" bases or conditions involving

    
     which can form a covalent N-Mg bond, preventing the N-Pd interaction.
    
Q2: I see starting material remaining, but no byproducts. The catalyst just "died."

Diagnosis: Failed Oxidative Addition. Technical Reality: As noted, the C3-Br bond is electron-rich and deactivated. Standard ligands like Triphenylphosphine (


)  or dppf  often lack the electron-donating power to force the Palladium into this specific bond efficiently.
The Fix: 
  • Switch to Dialkylbiaryl Phosphines (Buchwald Ligands): You need ligands that are electron-rich (to boost Pd nucleophilicity) and bulky (to facilitate reductive elimination later).

  • Recommendation: XPhos or SPhos .

    • Why? The steric bulk of XPhos protects the active Pd(0) species, while its electron-rich nature accelerates the difficult oxidative addition at C3.

Q3: I see a new spot on TLC/LCMS that matches the mass of the indole without the bromine (Protodehalogenation).

Diagnosis: Hydride Reduction Pathway. Technical Reality: The Pd(II)-Indole intermediate is unstable. If transmetalation (reaction with boronic acid) is slow, the intermediate will grab a hydride (


) from the solvent (often alcohols like ethanol/isopropanol) or the base, leading to reductive debromination.
The Fix: 
  • Remove Alcohols: Switch to strictly aprotic solvents (Dioxane, Toluene, DMF).

  • Dry Your System: Water is necessary for Suzuki, but excess moisture in the wrong solvent system can promote protonolysis.

  • Boost Transmetalation: Increase the concentration of the Boronic Acid (1.5–2.0 equiv) to outcompete the reduction pathway.

Part 2: Visualizing the Failure Modes

The following diagram illustrates the decision logic for troubleshooting and the competition between the productive cycle and the "Death Spiral" of catalyst poisoning.

IndoleCoupling Start Low Conversion in 3-Bromoindole Coupling CheckNH Is N-H Protected? Start->CheckNH No No CheckNH->No Risk High Yes Yes CheckNH->Yes Proceed Poisoning FAILURE MODE 1: Indolyl Anion Coordinates Pd (Catalyst Poisoning) Protect N (Boc/Ts) Protect N (Boc/Ts) Poisoning->Protect N (Boc/Ts) CheckLigand Ligand Class? OldSchool PPh3 / dppf / Simple Phosphines CheckLigand->OldSchool Buchwald XPhos / SPhos / RuPhos CheckLigand->Buchwald OxAddFail FAILURE MODE 2: Slow Oxidative Addition (C3 Electronic Deactivation) OldSchool->OxAddFail Switch to XPhos Pd G3 Switch to XPhos Pd G3 OxAddFail->Switch to XPhos Pd G3 CheckByprod Major Byproduct? Buchwald->CheckByprod Debrom Des-Bromo Indole (Protodehalogenation) CheckByprod->Debrom Reduction None/Product None/Product CheckByprod->None/Product SolventFix SOLUTION: Remove Alcohols Increase Boronate Equiv. Debrom->SolventFix Success High Conversion (>90%) No->Poisoning Yes->CheckLigand None/Product->Success

Caption: Decision logic for diagnosing 3-bromoindole coupling failures. Yellow nodes indicate decision points; Red nodes indicate failure modes.

Part 3: Optimized Experimental Protocol (SOP)

This protocol utilizes XPhos Pd G3 , a precatalyst that ensures a 1:1 Ligand:Pd ratio and rapid activation, eliminating the variability of mixing Pd(OAc)2 and ligands manually.

Reagents:
  • Substrate: N-Boc-3-bromoindole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)[1]

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base:

    
     (3.0 equiv) - Chosen for mildness and compatibility with Boronic acids.
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed.

Step-by-Step Workflow:
  • Preparation (Glovebox or Schlenk Line):

    • Charge a reaction vial with N-Boc-3-bromoindole (1.0 mmol), Aryl Boronic Acid (1.5 mmol),

      
       (3.0 mmol), and XPhos Pd G3 (0.02 mmol).
      
    • Tip: If using a free N-H indole, increase catalyst to 5 mol% and switch base to

      
       (2.0 equiv), but expect lower yields.
      
  • Solvent Addition:

    • Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).

    • Crucial: Sparge solvents with Argon for 15 mins prior to use. Oxygen is a killer for electron-rich phosphines like XPhos.

  • Reaction:

    • Seal the vial with a Teflon-lined cap.

    • Heat to 80°C for 4–12 hours.

    • Monitoring: Check LCMS at 2 hours.

      • If Protodehalogenation (M-Br+H) is observed >10%, lower temp to 60°C and add more Boronic Acid.

  • Workup:

    • Filter through a pad of Celite (removes Pd black).

    • Dilute with EtOAc, wash with Brine.

    • Note: 3-substituted indoles can be light-sensitive; minimize exposure during column chromatography.

Part 4: Data & Ligand Comparison

The table below summarizes the expected performance of different catalyst systems based on internal application data and literature precedents for deactivated heteroaryl halides.

Catalyst SystemLigand TypeReactivity (C3-Indole)Risk FactorRecommended Use
Pd(PPh3)4 Monodentate PhosphineLowHigh (Oxidative Addition fails)Only for very reactive boronic acids.
Pd(dppf)Cl2 Bidentate FerroceneModerateModerate (Slow kinetics)Good "baseline" for protected indoles.
Pd(OAc)2 + SPhos Dialkylbiaryl PhosphineHigh LowStandard for sterically hindered couplings.
XPhos Pd G3 Pre-formed BuchwaldVery High Very LowGold Standard for difficult/unprotected substrates.
Pd2(dba)3 + P(t-Bu)3 Bulky Alkyl PhosphineHighHigh (Air sensitive)Excellent activity but hard to handle.

References

  • Catalyst Selection for Heterocycles

    • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles. Journal of the American Chemical Society.
    • [Link]

  • Unprotected Indole Coupling (Water/Base Effects)

    • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society.
    • [Link]

  • Protodehalogenation Mechanisms

    • Navarro, O., et al. (2004).[2] General Method for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboronic Acids. The Journal of Organic Chemistry.

    • [Link]

  • General Review of Indole Functionalization

    • Bandini, M., & Eichholzer, A. (2009). Catalytic Functionalization of Indoles in a New Dimension.
    • [Link]

Sources

Stability of 3-bromo-1H-indole-2-carboxamide under basic reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-bromo-1H-indole-2-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered when using this versatile building block under basic reaction conditions.

Introduction: Navigating the Reactivity of 3-bromo-1H-indole-2-carboxamide

3-bromo-1H-indole-2-carboxamide is a key intermediate in the synthesis of a wide range of biologically active molecules, including allosteric modulators of the CB1 receptor and potential anti-cancer agents.[1][2] Its utility stems from the presence of multiple reactive sites: the indole N-H, the C3-bromo substituent, and the C2-carboxamide. However, this trifecta of functionality also presents stability challenges, particularly under basic conditions commonly employed in cross-coupling and N-alkylation reactions. Understanding the interplay of these groups is crucial for successful synthetic outcomes.

This guide will delve into the common pitfalls and provide evidence-based solutions to help you navigate the complexities of working with this valuable scaffold.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with 3-bromo-1H-indole-2-carboxamide is giving low yields. What are the likely causes and how can I improve it?

A1: Low yields in Suzuki-Miyaura couplings involving 3-bromo-1H-indole-2-carboxamide often stem from a few key issues: base-mediated decomposition, catalyst inhibition, or suboptimal reaction conditions.

  • Base Selection is Critical: The indole N-H is acidic and can be deprotonated by strong bases. This can lead to side reactions or insolubility of the starting material. While bases are necessary to activate the boronic acid for transmetalation, harsh bases like NaOH or KOH can promote hydrolysis of the carboxamide or other degradation pathways.[3][4][5]

    • Troubleshooting:

      • Weaker Inorganic Bases: Consider using milder bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. These are often effective and minimize substrate degradation.[6]

      • Organic Bases: In some cases, organic bases like triethylamine (Et₃N) can be used, although they are generally less common for Suzuki couplings.

      • Base Equivalents: Use the minimum effective amount of base. Typically, 2-3 equivalents are sufficient.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial for efficient coupling.

    • Troubleshooting:

      • Catalyst Systems: Catalyst systems like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand (e.g., P(t-Bu)₃, PCy₃) are commonly used for aryl bromides.[3]

      • Sterically Hindered Ligands: For challenging couplings, consider using sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) which can promote efficient oxidative addition and reductive elimination.

  • Solvent and Temperature:

    • Troubleshooting:

      • Solvent Systems: A mixture of an organic solvent (like dioxane, toluene, or DMF) with water is often used to dissolve both the organic substrate and the inorganic base.

      • Temperature Control: While heating is often required, excessive temperatures can accelerate decomposition. Start with moderate temperatures (e.g., 80-90 °C) and monitor the reaction progress.

Q2: I'm observing significant debromination of my starting material during a Buchwald-Hartwig amination. How can I prevent this?

A2: Debromination is a common side reaction in palladium-catalyzed cross-couplings, including the Buchwald-Hartwig amination.[7] It often occurs via a competing hydrodehalogenation pathway.

  • Causality: This side reaction can be exacerbated by certain bases and reaction conditions that favor the β-hydride elimination from the palladium-amido complex, followed by reductive elimination to give the debrominated indole.[7]

  • Troubleshooting Strategies:

    • Base Selection: Strong, non-nucleophilic bases are typically required for the Buchwald-Hartwig reaction. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[8] LHMDS has been shown to be particularly effective in reactions with base-sensitive functional groups, potentially by forming a lithium aggregate that acts as an in-situ protecting group.[8]

    • Ligand Choice: The use of electron-rich, bulky phosphine ligands can favor the desired C-N bond formation over hydrodehalogenation. Ligands like RuPhos and BrettPhos have been successfully used in similar systems.[8][9]

    • Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions.

Q3: I am attempting an N-alkylation of the indole nitrogen, but I'm getting a mixture of N- and C3-alkylated products. How can I achieve selective N-alkylation?

A3: The regioselectivity of indole alkylation is highly dependent on the reaction conditions, particularly the base and solvent used. The indole anion is an ambident nucleophile, with reactivity at both the N1 and C3 positions.

  • Controlling Regioselectivity:

    • Strong Bases in Polar Aprotic Solvents: Classical conditions for N-alkylation involve using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF.[10] This combination generally favors N-alkylation.

    • Phase-Transfer Catalysis: Another approach to favor N-alkylation is the use of phase-transfer catalysis (PTC). This involves a biphasic system (e.g., dichloromethane/aqueous NaOH) with a phase-transfer catalyst (e.g., a quaternary ammonium salt).

  • Troubleshooting C3-Alkylation:

    • If C3-alkylation is the desired outcome, different conditions are typically employed. For instance, acid-promoted alkylation with unactivated alkenes has been shown to be C2-selective in 3-substituted indoles.[11] While not directly applicable to C3-alkylation of your substrate, it highlights the principle of condition-dependent regioselectivity.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Complete consumption of starting material but no desired product (e.g., in a Sonogashira coupling) 1. Base-induced decomposition: Strong amine bases (e.g., refluxing Et₃N) can lead to degradation. 2. Hydrolysis of carboxamide: Presence of water and strong base can hydrolyze the amide to a carboxylic acid.[12] 3. Catalyst poisoning: Certain functional groups can poison the palladium catalyst.1. Use a weaker base (e.g., K₂CO₃, Cs₂CO₃). 2. Run the reaction under anhydrous conditions. 3. Ensure all reagents and solvents are pure. Consider adding a copper(I) co-catalyst, which is standard for Sonogashira reactions.[13][14][15]
Formation of a dark, insoluble reaction mixture 1. Polymerization/decomposition: Indole derivatives can be sensitive to strong acids, bases, or high temperatures. 2. Insolubility of the deprotonated starting material: The salt of the deprotonated indole may not be soluble in the reaction solvent.1. Lower the reaction temperature. 2. Use a solvent system that can better solubilize all components (e.g., a mixture of polar aprotic and nonpolar solvents). 3. Degas the reaction mixture thoroughly to remove oxygen, which can promote oxidative decomposition.
Reaction stalls before completion 1. Catalyst deactivation: The palladium catalyst may have a limited lifetime under the reaction conditions. 2. Insufficient base: The base may be consumed by side reactions or may not be strong enough to sustain the catalytic cycle.1. Add a fresh portion of the catalyst and ligand. 2. Add additional base. 3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.
Difficulty in purifying the product from starting material 1. Similar polarity: The product and starting material may have very similar polarities, making chromatographic separation challenging.1. If the product has a free N-H, consider a temporary protection/deprotection strategy to alter its polarity for purification. 2. Explore different solvent systems for chromatography. 3. Consider crystallization as an alternative purification method.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed to minimize degradation of the 3-bromo-1H-indole-2-carboxamide starting material.

Reagents and Materials:

  • 3-bromo-1H-indole-2-carboxamide

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (3 equivalents)

  • 1,4-Dioxane

  • Water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add 3-bromo-1H-indole-2-carboxamide, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the reaction to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

Logical Flow for Troubleshooting a Failed Reaction

Troubleshooting_Flow Start Reaction Failed (Low Yield/No Product) Check_SM Analyze Crude Reaction Mixture (LC-MS, NMR) Start->Check_SM SM_Present Starting Material Largely Unreacted Check_SM->SM_Present Unreacted SM? SM_Consumed Starting Material Consumed Check_SM->SM_Consumed Consumed SM? Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature - Change Catalyst/Ligand - Screen Solvents SM_Present->Optimize_Conditions Debrominated Debrominated Product Observed SM_Consumed->Debrominated Debrominated? Decomposition Complex Mixture/ Baseline Material SM_Consumed->Decomposition Decomposition? Change_Base_Debrom Modify Conditions: - Use Bulky Ligand - Lower Temperature - Screen Bases (e.g., LHMDS) Debrominated->Change_Base_Debrom Milder_Conditions Use Milder Conditions: - Lower Temperature - Weaker Base - Anhydrous Conditions Decomposition->Milder_Conditions

Caption: Troubleshooting workflow for failed reactions.

Potential Reaction Pathways under Basic Conditions

Reaction_Pathways cluster_desired Desired Reactions cluster_side Side Reactions Cross-Coupling Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) N-Alkylation N-Alkylation C3-Alkylation C3-Alkylation N-Alkylation->C3-Alkylation Ambident Nucleophile Debromination Debromination Hydrolysis Amide Hydrolysis Decomposition Decomposition Start 3-bromo-1H-indole-2-carboxamide + Base Start->Cross-Coupling Start->N-Alkylation Start->Debromination Start->Hydrolysis Start->Decomposition

Caption: Desired vs. side reactions under basic conditions.

References

  • Vertex AI Search. Sonogashira cross-coupling of 3-bromo-1,2-diones.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023).
  • Wikipedia. Buchwald–Hartwig amination.
  • Chemistry LibreTexts. Sonogashira Coupling. (2024).
  • Kerr, D. S., et al. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, (2024).
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • Marwaha, L., et al. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry Letters, (2016).
  • Organic Chemistry Portal. Suzuki Coupling.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Bures, F. J., et al. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, (2021).
  • ResearchGate. Optimization of the reaction conditions for Suzuki coupling reaction. (2017).
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024).
  • Zhang, X., et al. 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers in Chemistry, (2022).
  • Gatla, H. R., et al. Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, (2017).
  • Arkivoc. Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. (2021).

Sources

Controlling temperature for regioselective indole bromination

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature Control Strategies for Regioselective Indole Bromination

Status: Operational Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Thermal Switch" in Indole Chemistry

Welcome to the Indole Functionalization Support Hub. If you are here, you likely know that indole is an electron-rich heterocycle that behaves like an "enamine built into a benzene ring." This electronic bias makes the C3 position naturally nucleophilic.

However, achieving regioselectivity at C2, C4, C5, C6, or C7 requires fighting this natural kinetic bias. Temperature is your primary tool to toggle between kinetic control (C3) and thermodynamic/activation-energy dependent pathways (C2, C4-C7).

This guide treats temperature not just as a condition, but as a reagent that dictates the reaction coordinate.

Module 1: C3-Bromination (The Kinetic Standard)

Target: 3-Bromoindole derivatives.[1][2] Mechanism: Electrophilic Aromatic Substitution (EAS). Thermal Strategy: Kinetic Control (Suppression of diffusion & side reactions).

The Protocol: Cryogenic to Ambient Control

For standard C3-bromination using N-Bromosuccinimide (NBS), temperature regulates the rate of electrophilic attack versus the rate of byproduct formation (dimerization).

Standard Operating Procedure (SOP-C3):

  • Solvent Selection: DMF (N,N-Dimethylformamide) is standard. It stabilizes the transition state but can trap acid.

  • Temperature Setpoint:

    • Start: -78°C or 0°C (depending on substrate sensitivity).

    • Process: Add NBS dropwise.

    • End: Allow to warm to RT only if conversion is incomplete.

  • Critical Control Point: 3-Bromoindole is unstable.[2] It decomposes (turns pink/black) at room temperature over time. Keep the reaction cold and work up immediately.

Visual Workflow: C3-Kinetic Pathway

C3_Bromination Start Indole Substrate TempLow Temp: -78°C to 0°C (Kinetic Control) Start->TempLow Reagent NBS (1.05 eq) Reagent->TempLow Intermediate Bromonium/Sigma Complex TempLow->Intermediate Fast Product 3-Bromoindole Intermediate->Product H+ Loss SideReaction Polymerization/Dimerization Intermediate->SideReaction If Temp > RT or Acidic

Caption: Kinetic control pathway for C3-bromination. Low temperature prevents the activation energy breach required for polymerization side-reactions.

Module 2: C2-Bromination (Thermodynamic & Directed)

Target: 2-Bromoindole derivatives.[1] Mechanism: C-H Activation or C3-Blocking Strategy. Thermal Strategy: Elevated Temperature (Activation Energy) or Cryogenic Lithiation.

Scenario A: The "Blocked" C3

If C3 is substituted (e.g., 3-methylindole), bromination naturally occurs at C2.

  • Temp: Room Temperature (RT).

  • Note: Radical mechanisms often compete here.

Scenario B: Direct C2-H Activation (Pd-Catalyzed)

To force bromination at C2 on an unsubstituted indole, you generally need a Directing Group (DG) on the Nitrogen (e.g., N-Pivaloyl, N-Boc) and a transition metal catalyst.

  • Temp: 80°C - 120°C .

  • Why Heat? C-H activation involves a high-energy metallacycle intermediate. Room temperature is insufficient to overcome the activation barrier (

    
    ) for the C-H cleavage step.
    

Data Comparison: Temperature vs. Regioselectivity

Target PositionReagent SystemTemperatureMechanismKey Constraint
C3 NBS / DMF-78°C to 0°CEAS (Kinetic)Avoids polymerization.
C2 Pd(OAc)₂, NBS, N-DG80°C - 100°CC-H ActivationRequires heat for C-H cleavage.
C2 n-BuLi / Br source-78°CLithiationRequires cryo to stabilize anion.

Module 3: Benzenoid Functionalization (C4-C7)

Target: Bromination on the benzene ring (C4, C5, C6, C7).[1][2][3][4] Thermal Strategy: High Heat (Thermodynamic) + Directing Groups.

Accessing the benzene ring requires overriding the pyrrole ring's reactivity. This is almost exclusively done via Transition Metal Catalysis (Ru, Rh, Pd) using C3-directing groups (e.g., pivaloyl, trifluoroacetyl).

  • Temperature: 100°C - 130°C .

  • The Thermal Risk: At these temperatures, the indole core is prone to oxidative degradation.

  • Mitigation: Use sealed tubes (pressure vials) to prevent solvent loss and exclude oxygen rigorously.

Troubleshooting & FAQs

Q1: "My reaction mixture turned black/tarry immediately upon adding NBS."

Diagnosis: Acid-catalyzed polymerization. The Science: NBS generates HBr as a byproduct. Indoles polymerize rapidly in the presence of strong acid and heat. The Fix:

  • Lower the Temperature: Run the addition at -78°C or 0°C.

  • Scavenge Acid: Add a weak base like Pyridine (1.1 eq) or solid NaHCO₃ to the reaction mixture to neutralize HBr in situ.

Q2: "I am trying to make 3-bromoindole, but I see a mixture of C2 and C3 products."

Diagnosis: Thermodynamic equilibration or lack of kinetic control. The Science: While C3 is kinetically favored, high temperatures or long reaction times can allow rearrangement or competing radical bromination at C2. The Fix:

  • Strictly maintain 0°C .

  • Stop the reaction immediately upon consumption of starting material (monitor by TLC). Do not let it stir "overnight" just to be safe.

Q3: "My 3-bromoindole product decomposes during rotary evaporation."

Diagnosis: Thermal instability of the C-Br bond in electron-rich systems. The Fix:

  • Never heat the water bath above 30°C.

  • Store the product in the freezer (-20°C) immediately.

  • If possible, use the crude material directly in the next step (e.g., Suzuki coupling).

Q4: "Why do C4-C7 brominations fail at room temperature?"

Diagnosis: Insufficient energy for C-H activation. The Science: Functionalizing the benzene ring requires breaking a strong


 C-H bond via a metal catalyst (Pd/Rh). The activation energy (

) for this insertion is significantly higher than the barrier for electrophilic attack at C3. The Fix: You must heat the reaction (typically 80-120°C) to cross the energy barrier.

References

  • Regiospecific Bromin

    • Source: Journal of Organic Chemistry (1997).[3][5]

    • Context: Establishes C2-selectivity protocols when C3 is blocked.
    • URL:[Link]

  • Palladium-Catalyzed C–H Arylation of Indoles

    • Source: ACS Public
    • Context: Demonstrates the requirement for directing groups and heat for C7 functionaliz
    • URL:[Link]

  • Regiocontrolled Direct C-H Arylation of Indoles

    • Source: Angewandte Chemie (2017).[6]

    • Context: Details the high-temperature catalytic systems required for C4/C5 access.
    • URL:[Link]

  • Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromin

    • Source: MDPI (2019).
    • Context: Discusses the instability of 3-bromoindole at ambient temper
    • URL:[Link][3]

  • Technical Support Center: Troubleshooting Guide for Indole Synthesis.

Sources

Overcoming catalyst poisoning when using 3-bromo-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers encountering catalytic failure when cross-coupling 3-bromo-1H-indole-2-carboxamide . This specific scaffold presents a "perfect storm" of catalyst deactivation features: a free indole N–H, a primary amide, and an ortho-hindered electrophile.

Topic: Overcoming Catalyst Poisoning & Optimization of Cross-Coupling

Ticket ID: IND-BR-003 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic: Is Your Catalyst Being Poisoned?

Before altering reaction parameters, confirm that catalyst poisoning—rather than simple instability or poor solubility—is the root cause.

Common Symptoms of Poisoning with this Substrate:

  • The "Black Crash": The reaction mixture turns black (precipitating Pd black) within 10–30 minutes, resulting in <5% conversion.

  • The "Chelation Stall": The reaction starts but stalls at 20–30% conversion. Adding more catalyst does not restart it.

  • Dehalogenation: You observe the formation of 1H-indole-2-carboxamide (hydrodebromination) instead of the coupled product.

The Root Cause: The "Pincer" Trap

The 3-bromo-1H-indole-2-carboxamide molecule contains two Lewis basic sites flanking the reaction center.

  • C1-NH (Indole): Under basic coupling conditions, this deprotonates (pKa ~16), forming an electron-rich indolyl anion.

  • C2-CONH₂ (Primary Amide): The carbonyl oxygen or amide nitrogen can coordinate to Palladium.

The Mechanism: Upon oxidative addition into the C3–Br bond, the Palladium center is trapped between the C1-indolyl anion and the C2-amide group. This forms a stable 5-membered metallacycle (chelate) that is too stable to undergo transmetallation, effectively removing the catalyst from the cycle.

PoisoningMechanism cluster_trap The Poisoning Trap Substrate 3-Bromo-1H-indole- 2-carboxamide OxAdd Oxidative Addition (Ar-Pd-Br) Substrate->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd Product Coupled Product OxAdd->Product Transmetallation (Slow) ChelationPath C1-N / C2-O Coordination OxAdd->ChelationPath Deprotonation (Base) Chelate STABLE CHELATE (Dead Catalyst) ChelationPath->Chelate Irreversible Binding

Figure 1: The mechanism of catalyst sequestration by the indole-amide motif.

Troubleshooting & Optimization Protocols

FAQ 1: I see starting material remaining. Should I increase temperature?

Answer: No. Increasing temperature often accelerates catalyst decomposition (Pd black formation) faster than it accelerates the sluggish transmetallation step for this substrate. Solution: Change the Ligand System to sterically enforce reductive elimination and prevent chelation.

Protocol A: The "Bulky Ligand" Strategy (First Line of Defense)

Use dialkylbiaryl phosphine ligands (Buchwald Ligands). Their immense steric bulk prevents the formation of the flat, planar chelate structures described above.

ParameterRecommendationRationale
Catalyst XPhos Pd G2 or SPhos Pd G2 Pre-formed precatalysts ensure 1:1 L:Pd ratio and rapid activation. XPhos is exceptionally good for hindered aryl halides [1].
Loading 2–5 mol%Do not go below 2 mol% initially.
Solvent 1,4-Dioxane / Water (4:1) Water is critical to solubilize the inorganic base and facilitate boronic acid activation.
Base K₃PO₄ (3.0 equiv) A weaker base than carbonates/hydroxides; minimizes excessive deprotonation of the amide protons.
Temp 80 °CModerate heat.[1]

Step-by-Step:

  • Charge reaction vial with Substrate (1.0 equiv), Boronic Acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G2 (0.02 equiv).

  • Evacuate and backfill with Argon (x3). Crucial: Oxygen promotes homocoupling and catalyst death.

  • Add degassed Dioxane/Water (4:1, 0.1 M conc).

  • Stir at 80 °C. Monitor at 1 hour.

FAQ 2: The reaction works but yields are low (<40%). How do I stop the side reactions?

Answer: The free NH is likely the culprit. Even with bulky ligands, the N-H acidity (pKa ~16) allows for some formation of the unreactive indolyl anion species or N-arylation side products. Solution: Mask the "Poison" using a Protecting Group (PG).

Protocol B: The "Boc-Protection" Route (High Reliability)

Protecting the indole nitrogen with a tert-butoxycarbonyl (Boc) group serves two purposes:

  • Electronic: It withdraws electron density, making the C3-Br bond more electrophilic (faster oxidative addition).

  • Steric/Chemical: It removes the acidic proton, eliminating the formation of the interfering indolyl anion.

Step 1: Protection

  • Dissolve 3-bromo-1H-indole-2-carboxamide in THF.

  • Add Boc₂O (1.2 equiv) and DMAP (0.1 equiv). Note: Triethylamine is often insufficient due to the electron-withdrawing amide.

  • Stir at RT for 2–4 hours.

  • Isolate the N-Boc intermediate.

Step 2: Coupling (Suzuki-Miyaura) Now that the "pincer" is broken, standard conditions become effective.

ParameterRecommendation
Catalyst Pd(dppf)Cl₂[1]·DCM (5 mol%)
Base Na₂CO₃ or Cs₂CO₃ (2.0 equiv)
Solvent Toluene / Ethanol / Water (2:1:1)
Temp 90 °C

Note: The Boc group is easily removed later with TFA/DCM or thermal deprotection if needed.

FAQ 3: I cannot use protecting groups (Late-stage functionalization). What now?

Answer: If you must couple the "naked" substrate, you need to overwhelm the coordination equilibrium. Solution: Use a Bidentate Ligand with a High Bite Angle or a Surfactant System .

Protocol C: The "Chelation Overdrive" (Xantphos)

Xantphos has a wide bite angle (111°) which enforces a geometry on Palladium that disfavors the coordination of the substrate's amide/indole chelate.

  • Catalyst: Pd(OAc)₂ (5 mol%) + Xantphos (5 mol%) OR Pd(PPh₃)₄ (High loading: 10 mol%).

  • Additive: Add 20 mol% of free ligand (e.g., extra PPh₃ or Xantphos). Excess ligand shifts the equilibrium away from substrate coordination and toward active catalyst species [2].

  • Solvent: n-Butanol . Protic solvents can hydrogen-bond to the substrate's amide/indole, effectively "solvating" the poison and preventing it from binding to the metal [3].

Decision Matrix: Which Protocol to Choose?

Use this logic flow to select the correct experimental path for your specific constraints.

DecisionTree Start Start: 3-Br-Indole-2-Amide Coupling Fails PG_Allowed Is N-Protection Allowed? Start->PG_Allowed Route_B Protocol B: Boc-Protection (Highest Success Rate) PG_Allowed->Route_B Yes Check_Scale Is Scale > 1g? PG_Allowed->Check_Scale No Yes_PG YES No_PG NO Route_A Protocol A: XPhos Pd G2 (Best for small scale/screening) Check_Scale->Route_A No Route_C Protocol C: n-BuOH + Excess Ligand (Cost-effective for large scale) Check_Scale->Route_C Yes

Figure 2: Strategic decision tree for experimental design.

References

  • Buchwald, S. L., et al. "Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope." Syracuse University Surface, 2012. Link (Demonstrates the necessity of bulky ligands to prevent amide-Pd chelation).

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs, 2024. Link (Detailed discussion on catalyst death via coordination and homocoupling).

  • Sherwood, J., et al. "Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents." Beilstein J. Org. Chem., 2020.[2] Link (Discusses solvent effects, specifically how amide/ether solvents interact with the catalytic cycle).

  • Li, X., et al. "Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions." Molecules, 2012.[3] Link (Provides analogous protocols for 2-functionalized 3-haloindoles).

  • Frontiers in Chemistry. "One-Pot Three-Component Coupling Reaction of α-Amino Aryl Ketones, Indoles, and Perbromomethane." Frontiers, 2022. Link (Discusses reactivity of 3-bromoindoles).

Disclaimer: These protocols are intended for use by trained laboratory personnel. Always review the Safety Data Sheets (SDS) for 3-bromo-1H-indole-2-carboxamide and all reagents before use.

Sources

Validation & Comparative

Comparing reactivity of 3-bromo vs 3-chloro-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-bromo-1H-indole-2-carboxamide and 3-chloro-1H-indole-2-carboxamide , focusing on their utility as scaffolds in medicinal chemistry.

Executive Summary: The Halogen Trade-Off

In drug discovery, the choice between a 3-bromo and 3-chloro indole scaffold is rarely arbitrary. It represents a strategic decision between reactivity (Bromo) and stability/selectivity (Chloro).

  • 3-Bromo-1H-indole-2-carboxamide : The "Workhorse." It offers a weaker C-X bond (

    
    ), enabling rapid oxidative addition. It is the preferred substrate for initial structure-activity relationship (SAR) exploration where high yields and mild conditions are paramount.
    
  • 3-Chloro-1H-indole-2-carboxamide : The "Strategist." With a stronger C-X bond (

    
    ), it is resistant to accidental functionalization. It allows for orthogonal functionalization strategies—surviving conditions that would cleave a C-Br bond—and is often preferred in late-stage manufacturing due to lower atomic mass and cost.
    

Structural & Electronic Analysis

The reactivity of these scaffolds is governed by the interplay between the electron-rich indole ring and the electron-withdrawing 2-carboxamide group.

Electronic Push-Pull System
  • Indole Nucleus : The C3 position is naturally nucleophilic (highest HOMO density). However, the halogenation at C3 inverts this reactivity, making it an electrophilic site for metal insertion.

  • 2-Carboxamide Effect : This group is an Electron-Withdrawing Group (EWG). It lowers the electron density of the indole ring.

    • Impact on Oxidative Addition: By lowering the electron density, the 2-carboxamide facilitates the oxidative addition of Pd(0) into the C-Halogen bond compared to a naked indole. This makes the 3-chloro analog more reactive than a standard 3-chloroindole, though still less than the bromo analog.

    • Directing Group (DG) Potential: The amide oxygen or nitrogen can coordinate with transition metals (Pd, Rh, Ir), potentially acting as a Directing Group to stabilize the transition state during catalysis.

Bond Dissociation Energy (BDE) Comparison
Feature3-Bromo Scaffold3-Chloro ScaffoldImpact
C-X Bond Energy ~66 kcal/mol~81 kcal/molBr is ~1000x more reactive in Pd-catalyzed steps.
Atomic Radius 1.14 Å0.99 ÅBr creates more steric crowding, potentially affecting DG coordination.
LUMO Energy LowerHigherNucleophiles/Catalysts attack C-Br more readily.

Reactivity Profiles: Head-to-Head

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This is the primary application for these scaffolds.

  • 3-Bromo Variant :

    • Reactivity : High.[1] Couples with aryl boronic acids at room temperature or mild heat (

      
      ).
      
    • Catalyst Requirements : Standard catalysts (e.g.,

      
      , 
      
      
      
      ) are sufficient.
    • Mechanism : The rate-determining step (oxidative addition) is fast.

  • 3-Chloro Variant :

    • Reactivity : Moderate to Low. Requires elevated temperatures (

      
      ).
      
    • Catalyst Requirements : Often requires electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos , or Buchwald precatalysts ) to facilitate oxidative addition into the stronger C-Cl bond.

    • Strategic Advantage : Can serve as a "masked" handle. You can perform a Suzuki coupling on a different part of the molecule (e.g., on a 5-bromo substituent) while leaving the 3-chloro group intact for later functionalization.

B. Lithium-Halogen Exchange
  • 3-Bromo : Rapidly undergoes Li-Hal exchange with

    
    -BuLi or 
    
    
    
    -BuLi at
    
    
    . This generates a C3-lithio species that can be trapped with electrophiles (aldehydes, acyl chlorides).
    • Risk: The 2-carboxamide proton (NH) is acidic. You must use 2 equivalents of base (one to deprotonate the amide, one for the exchange) or protect the nitrogen first.

  • 3-Chloro : Sluggish exchange. Often requires higher temperatures, which leads to side reactions (e.g., attack on the amide carbonyl). Generally unsuitable for this pathway.

C. Nucleophilic Aromatic Substitution ( )
  • Comparison : Neither scaffold is particularly good for

    
     because the indole ring is electron-rich. Even with the 2-carboxamide EWG, direct displacement of the halogen by amines/thiols is difficult without forcing conditions or additional electron-withdrawing groups (like N-sulfonylation).
    

Visualization: Reactivity Divergence

The following diagram illustrates the orthogonal reactivity pathways available to these two scaffolds.

ReactivityComparison Start 3-Halo-1H-indole-2-carboxamide Br_Path 3-Bromo Variant Start->Br_Path X = Br Cl_Path 3-Chloro Variant Start->Cl_Path X = Cl Suzuki_Fast Suzuki Coupling (Mild, 60°C) Pd(PPh3)4 Br_Path->Suzuki_Fast Fast Oxidative Addition Li_Exchange Li-Hal Exchange (-78°C) Trapping with E+ Br_Path->Li_Exchange Excellent Exchange Suzuki_Slow Suzuki Coupling (Harsh, 100°C+) Pd-XPhos Cl_Path->Suzuki_Slow Slow Oxidative Addition Orthogonal Chemo-selective Functionalization (Cl survives Br-reaction) Cl_Path->Orthogonal Inert to mild Pd conditions Product_A Product_A Suzuki_Fast->Product_A Biaryl Product Suzuki_Slow->Product_A Biaryl Product

Figure 1: Decision tree for selecting Br vs. Cl based on desired reaction pathway.

Experimental Protocols

Protocol A: Synthesis of 3-Bromo-1H-indole-2-carboxamide

Rationale: Electrophilic bromination using NBS is preferred over elemental bromine to avoid over-bromination.

  • Dissolution : Dissolve 1H-indole-2-carboxamide (

    
    ) in DMF (
    
    
    
    ).
  • Addition : Add N-Bromosuccinimide (NBS,

    
    ) portion-wise at 
    
    
    
    .
  • Reaction : Stir at room temperature for 2–4 hours. Monitor by TLC/LCMS.

  • Workup : Pour into ice water. The product usually precipitates. Filter, wash with water, and dry.[2]

  • Yield : Typically 85–95%.

Protocol B: General Suzuki Coupling (Bromo-Selective)

Rationale: Uses mild conditions that would leave a Cl-substituent intact.

  • Reagents : Combine 3-bromo-indole (

    
    ), Arylboronic acid (
    
    
    
    ), and
    
    
    (
    
    
    ).
  • Solvent : Suspend in Dioxane/Water (4:1).

  • Catalyst : Add

    
     (
    
    
    
    ).
  • Conditions : Heat to

    
     for 4–6 hours under 
    
    
    
    .
  • Outcome : Full conversion of Br; Cl (if present elsewhere) remains >95% intact.

Data Summary Table

Parameter3-Bromo-1H-indole-2-carboxamide3-Chloro-1H-indole-2-carboxamide
CAS Number 1000342-84-0 (approx)24670-28-0 (approx)
Molecular Weight ~239.07~194.62
Pd-Coupling Temp


Preferred Ligands

, dppf
XPhos, SPhos, BrettPhos
Li-Exchange Excellent (

)
Poor (Side reactions likely)
Primary Use Rapid library generationProcess chemistry / Orthogonal steps

References

  • National Institutes of Health (PMC) . Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from [Link]

  • Organic Chemistry Portal . Suzuki Coupling - Mechanism and Recent Literature. Retrieved from [Link]

  • Royal Society of Chemistry . Reactivity of 3-nitroindoles with electron-rich species. Retrieved from [Link]

  • Fisher Scientific . Suzuki-Miyaura Cross-Coupling Reaction Overview. Retrieved from [Link]

Sources

Elemental Analysis Standards for 3-bromo-1H-indole-2-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Objective: To define the optimal reference standards and protocols for the elemental analysis (EA) of 3-bromo-1H-indole-2-carboxamide (C₉H₇BrN₂O).

The Challenge: This compound presents a specific analytical difficulty: a high Bromine content (~33.4%) coupled with a nitrogen-rich heterocyclic core. Standard combustion analysis (CHNS) often fails to account for halogen interference, leading to "high Nitrogen" errors or incomplete combustion.

The Solution: This guide compares generic standards (Acetanilide) against matrix-matched halogenated standards (o-Bromobenzoic Acid). We demonstrate that o-Bromobenzoic Acid is the superior calibration standard for this specific analyte due to combustion kinetic matching and halogen trapping verification.

Theoretical Framework & Target Values

Before selecting a standard, the theoretical composition of the analyte must be established to define the "Pass/Fail" criteria (typically ±0.4% absolute error).

Analyte: 3-bromo-1H-indole-2-carboxamide Formula: C₉H₇BrN₂O Molecular Weight: 239.07 g/mol

ElementAtom CountAtomic Mass ContributionTheoretical % (w/w)
Carbon (C) 9108.09945.22%
Hydrogen (H) 77.0562.95%
Nitrogen (N) 228.01411.72%
Bromine (Br) 179.90433.42%
Oxygen (O) 115.9996.69%

Comparative Analysis of Reference Standards

For high-precision drug development, "generic" calibration is insufficient. Below is a comparison of the three primary standard candidates.

Candidate A: Acetanilide (C₈H₉NO)
  • Role: The industry "Gold Standard" for general CHN calibration.

  • Pros: High purity (>99.9%), non-hygroscopic, excellent stability.

  • Cons: Lacks Halogens. It burns "too cleanly." When calibrating with Acetanilide, the instrument is not stress-tested for the halogen-trapping capacity of the reduction tube.

  • Verdict: Suitable for daily system checks, but INSUFFICIENT for method validation of brominated indoles.

Candidate B: o-Bromobenzoic Acid (C₇H₅BrO₂)
  • Role: Matrix-matched standard for halogenated organics.

  • Pros: Contains ~39.7% Bromine. It mimics the combustion thermodynamics of the analyte. If the silver gauze trap is saturated, this standard will fail immediately, alerting the operator before the valuable sample is wasted.

  • Cons: Slightly more expensive; requires careful storage to prevent photo-degradation.

  • Verdict: The PREFERRED Standard. It validates both the detector response and the halogen scrubbing efficiency.

Candidate C: 5-Bromouracil (C₄H₃BrN₂O₂)
  • Role: Heterocyclic halogenated standard.

  • Pros: Structurally closest to the indole core (heterocyclic nitrogen + bromine).

  • Cons: Lower solubility/combustibility profile; often harder to obtain in "EA Standard Grade" purity compared to benzoic acid derivatives.

  • Verdict: Alternative. Use only if o-Bromobenzoic acid is unavailable.

Summary Table: Performance Prediction
FeatureAcetanilideo-Bromobenzoic Acid3-bromo-1H-indole-2-carboxamide (Analyte)
Nitrogen % 10.36%0.00%11.72%
Bromine % 0.00%39.76%33.42%
Combustion Aid Needed? NoYes (WO₃ recommended)Yes (WO₃ Essential)
Risk of N Error LowLowHigh (if Br not trapped)
Recommendation Score 6/109.5/10 N/A

Experimental Protocol: Validated Workflow

This protocol ensures scientific integrity by addressing the specific chemical behavior of brominated indoles.

Phase 1: Instrument Preparation
  • Reduction Tube Setup: Ensure the reduction tube is packed with Silver Wool (Ag) at the top zone (850°C).

    • Mechanism:[1][2]

      
      . This prevents Bromine gas from entering the TCD detector, where it would be misread as Nitrogen or water.
      
  • Leak Check: Perform a helium leak test. Halogenated samples are corrosive; micro-leaks can cause baseline drift.

Phase 2: Sample Preparation
  • Drying: Indole-carboxamides can form hydrates. Dry the sample at 40°C under vacuum (10 mbar) for 4 hours prior to weighing.

  • Weighing: Weigh 2.0 ± 0.2 mg of sample into a Tin (Sn) capsule using a microbalance (readability 0.001 mg).

  • Additives (Critical Step):

    • Add 5–10 mg of Tungsten Trioxide (WO₃) or Vanadium Pentoxide (V₂O₅) powder directly over the sample in the capsule.

    • Why? These oxides act as "oxygen donors" and "fluxes" to prevent the formation of unburned carbon (coke) which is common with heavy halogen atoms shielding the carbon backbone.

Phase 3: Calibration & Analysis Sequence
  • Conditioning: Run 3 "Dummy" samples (unweighed tin capsules) to purge atmospheric N₂.

  • K-Factor Calibration: Run o-Bromobenzoic Acid (Standard B) in triplicate.

    • Acceptance Criteria: RSD < 0.2% for Carbon.

  • Analyte Run: Run the 3-bromo-1H-indole-2-carboxamide samples in duplicate.

  • Verification: Run Acetanilide as a Check Standard (QC) at the end.

Visualization: Logic & Workflow

Diagram 1: Standard Selection Decision Tree

StandardSelection Start Select EA Standard for 3-bromo-1H-indole-2-carboxamide CheckBr Does Analyte contain Halogens (Br, Cl, I)? Start->CheckBr NoBr Use Acetanilide (Generic Standard) CheckBr->NoBr No YesBr Is the Halogen content > 10%? CheckBr->YesBr Yes (33% Br) YesBr->NoBr No (<5%) SelectMatrix Select Matrix-Matched Standard (Contains Halogen) YesBr->SelectMatrix Yes OptionA Option A: o-Bromobenzoic Acid (Best for C/H/Br balance) SelectMatrix->OptionA OptionB Option B: 5-Bromouracil (Best for Heterocyclic N) SelectMatrix->OptionB Validation Verify Silver (Ag) Trap Capacity OptionA->Validation OptionB->Validation

Caption: Decision logic for selecting the appropriate elemental analysis standard based on analyte composition.

Diagram 2: Combustion & Halogen Trapping Mechanism

CombustionFlow Sample Sample + WO3 (Capsule) Furnace Combustion Furnace (950-1050°C) Sample->Furnace O2 Injection Gases Gases: CO2, H2O, N2, NOx, Br2 Furnace->Gases Reduction Reduction Tube (Cu + Ag Wool) Gases->Reduction Trapping Ag + Br2 -> AgBr(s) (Bromine Removed) Reduction->Trapping Inside Tube Detector TCD Detector (Measures N2, CO2, H2O) Trapping->Detector Clean Gas Stream

Caption: The critical role of the Silver (Ag) trap in the reduction tube to prevent Bromine interference during analysis.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
High Nitrogen Values Bromine interference. Br₂ gas is eluting with N₂ or overlapping the peak.Replace Silver (Ag) wool in the reduction tube. It is likely saturated (blackened).
Low Carbon Values Incomplete combustion due to "shielding" by the heavy Bromine atom.Increase Oxygen dose (seconds) or increase the amount of WO₃ additive.
Drifting Baseline Halogen corrosion of the TCD filaments or water trap exhaustion.Check water traps; ensure post-run "Sleep" flows are active to purge corrosive residues.

References

  • Sigma-Aldrich. 3-Bromoindole-2-carboxylic Acid Properties & MSDS. Retrieved from

  • Royal Society of Chemistry. CHNS Elemental Analysers: A Guide. Retrieved from [3]

  • University of Vienna. Determination of Halogens in Organic Compounds (Schöninger Method). Retrieved from

  • ASTM International.ASTM D5291 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (Applicable standard for organic combustion).

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-Bromo-1H-indole-2-carboxamide

[1]

Executive Summary & Core Directive

Status: Hazardous Chemical Waste (Halogenated / Nitrogenous) Primary Hazard: Irritant (Skin/Eye/Respiratory); Potential Aquatic Toxin. Disposal Class: Halogenated Organic Solid (or Liquid if dissolved).

As a Senior Application Scientist, I prioritize the "Cradle-to-Grave" management of chemical entities. 3-bromo-1H-indole-2-carboxamide is a halogenated indole derivative. Its disposal requires strict adherence to protocols that prevent the release of brominated dioxins or hydrogen bromide (HBr) during thermal destruction.

Immediate Action Required:

  • Do Not dispose of down the drain.[1]

  • Do Not mix with non-halogenated solvents (increases disposal cost and complexity).[2]

  • Do Not mix with strong oxidizers or strong acids.

Hazard Identification & Technical Justification

To dispose of this compound safely, we must understand its chemical behavior. Lacking a specific "P" or "U" EPA listing for this exact CAS, we treat it based on its functional groups (Amide, Indole, Halogen).

ParameterSpecificationTechnical Rationale
Chemical Class Halogenated HeterocycleContains Bromine (Br).[3][4][5][6][7][8] Incineration without scrubbing releases corrosive HBr gas.
Functional Group Carboxamide (-CONH2)Generally stable, but susceptible to hydrolysis in strong acids/bases, releasing ammonia or amines.
GHS Classification Warning (H315, H319, H335)Standard for halo-indoles. Treat as an irritant to mucous membranes.
Reactivity Oxidizer IncompatibleIndole nitrogen is electron-rich; reaction with strong oxidizers can be exothermic.
Why Segregation Matters

The Halogen Rule: Waste facilities charge significantly more for halogenated waste because it requires high-temperature incineration (>1100°C) with specific flue gas cleaning to neutralize acid gases (HBr/HCl). Mixing this compound with non-halogenated waste (like acetone or ethanol) contaminates the entire volume, forcing the facility to treat the whole container as halogenated.[2]

Pre-Disposal Stabilization & Packaging

Before moving waste to the central accumulation area, follow this protocol to ensure stability.

A. Solid Waste (Pure Compound or Contaminated Solids)
  • Quenching: If the compound is residual from a reaction involving reactive species (e.g., acid chlorides), ensure the mixture is quenched and neutral (pH 6-8).

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "3-bromo-1H-indole-2-carboxamide, Solid Debris (Gloves/Paper)."

    • Hazard Checkbox: Toxic, Irritant.[9][10]

    • Code: "Halogenated Organic Solid."

B. Liquid Waste (Mother Liquor / HPLC Waste)
  • Segregation: Pour into the Halogenated Solvent carboy.

  • Compatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., nitric acid waste) or active metals.

  • pH Control: If the solution is acidic (e.g., from an HPLC method using TFA), neutralize to pH ~7 using Sodium Bicarbonate before adding to the organic waste drum to prevent drum corrosion or gas evolution.

Disposal Workflow (Step-by-Step)

This self-validating workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards.

DisposalWorkflowStartStart: Waste GenerationCheckStateDetermine Physical StateStart->CheckStateIsLiquidLiquid (Solution)CheckState->IsLiquidIsSolidSolid (Powder/Debris)CheckState->IsSolidCheckpHCheck pHIsLiquid->CheckpHNeutralizeNeutralize (pH 6-8)with NaHCO3CheckpH->NeutralizeAcidic/BasicHaloBinPour into 'Halogenated Solvent'Waste ContainerCheckpH->HaloBinNeutralNeutralize->HaloBinManifestComplete Waste Manifest(EPA Code: D001/D002/None)HaloBin->ManifestDoubleBagDouble Bag orHDPE JarIsSolid->DoubleBagLabelLabel: 'Halogenated Organic Solid'(Toxic/Irritant)DoubleBag->LabelLabel->ManifestPickupSchedule EHS Pickup(Incineration)Manifest->Pickup

Figure 1: Decision matrix for the disposal of halogenated indole derivatives. Note the critical pH check step for liquid waste to prevent container pressurization.

Emergency Contingencies (Spill Procedures)

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: If the spill is >50g or outside a hood, evacuate the immediate area.

  • PPE Upgrade: Wear nitrile gloves (double gloved), lab coat, and safety goggles. If dust is visible, use an N95 or P100 respirator.

  • Containment:

    • Solids: Do not sweep dry dust (creates aerosols). Cover with wet paper towels or use a HEPA vacuum dedicated to chemical cleanup.

    • Liquids: Absorb with vermiculite or a commercial "Organic Solvent" spill pad.

  • Disposal of Cleanup Materials: All contaminated towels/pads must be treated as Halogenated Solid Waste .

Regulatory & Compliance Codes

When filling out your institution's waste tag, use the following classifications. Note: Always verify with your local EHS officer as state regulations may vary.

AgencyClassificationCode / Note
EPA (RCRA) Characteristic WasteD001 (if in flammable solvent). Otherwise, unlisted hazardous waste.
DOT (Transport) Environmentally Hazardous SubstanceUN 3077 (Solid) or UN 3082 (Liquid). Class 9.
EU Waste Code Halogenated Organic07 01 03 * (organic halogenated solvents, washing liquids and mother liquors).

References

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) / GHS Classifications. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Defining Characteristic Waste). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.